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  • Product: 1-Acetylazepane-3-carboxylic acid
  • CAS: 1268521-27-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Acetylazepane-3-carboxylic Acid: Structure, Synthesis, and Spectroscopic Characterization

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Azepane Scaffold in Modern Medicinal Chemistry The seven-membered azepane ring system is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Medicinal Chemistry

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, affording its derivatives significant pharmacological and therapeutic potential.[1] Unlike their five- and six-membered counterparts, the inherent conformational flexibility of the azepane ring allows for a more diverse spatial presentation of substituents, which can be critical for optimizing interactions with biological targets.[2] The incorporation of a carboxylic acid moiety, as seen in 1-acetylazepane-3-carboxylic acid, introduces a key functional group for further derivatization and for modulating physicochemical properties such as solubility.[3] The N-acetylation of the ring provides a neutral amide bond, which can influence the molecule's hydrogen bonding capacity, metabolic stability, and overall conformational preference. This guide provides a comprehensive technical overview of the chemical structure, a proposed synthetic route, and detailed spectroscopic characterization of 1-acetylazepane-3-carboxylic acid, a promising building block for the development of novel therapeutics.

Chemical Structure and Conformational Dynamics

1-Acetylazepane-3-carboxylic acid is a saturated heterocyclic compound featuring a seven-membered azepane ring N-substituted with an acetyl group and a carboxylic acid substituent at the C3 position. The presence of the chiral center at C3 means the compound can exist as two enantiomers, (R)- and (S)-1-acetylazepane-3-carboxylic acid.

The seven-membered ring of azepane is not planar and, to minimize steric and torsional strain, adopts puckered conformations. The most stable conformations are typically twist-chair and boat-chair forms.[4] The energetic barrier to interconversion between these conformations is relatively low.[5] The substitution pattern, particularly the N-acetyl group, will influence the conformational equilibrium. Hindered rotation around the N-CO bond of the acetyl group can also contribute to the conformational complexity of the molecule.[6] A thorough conformational analysis, often employing a combination of NMR spectroscopy and computational modeling, is essential for understanding its three-dimensional structure and potential interactions with biological macromolecules.[2][7]

Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₉H₁₅NO₃N/A
Molecular Weight185.22 g/mol N/A
XLogP3-0.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Proposed Synthesis of 1-Acetylazepane-3-carboxylic Acid

Experimental Protocol: N-Acetylation of Azepane-3-carboxylic acid

Materials:

  • Azepane-3-carboxylic acid hydrochloride

  • Acetyl chloride (or acetic anhydride)

  • Sodium carbonate (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Water

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution and Basification: To a round-bottom flask, add azepane-3-carboxylic acid hydrochloride (1.0 eq) and dissolve it in a mixture of water and DCM. Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Slowly add a solution of sodium carbonate (2.5 eq) in water to the reaction mixture with vigorous stirring. The addition should be done portion-wise to control the effervescence. Stir for 15-20 minutes at 0 °C to ensure complete neutralization.

  • Acetylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the biphasic mixture. If using acetic anhydride, 1.2 equivalents can be used. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Acidification and Extraction: Wash the combined organic layers with 1M HCl to remove any unreacted amine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-acetylazepane-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a two-phase system (DCM/water) with a base like sodium carbonate allows for the in-situ neutralization of the hydrochloride salt of the starting material and the HCl byproduct of the reaction with acetyl chloride. Performing the reaction at 0 °C helps to control the exothermicity of the acylation reaction. An excess of base is used to ensure that the reaction medium remains basic, which is crucial for the nucleophilic attack of the secondary amine on the acetyl chloride.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of 1-Acetylazepane-3-carboxylic Acid cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Azepane-3-carboxylic acid HCl D Dissolve A in DCM/H₂O Cool to 0 °C A->D B Acetyl Chloride F Add Acetyl Chloride dropwise Stir at RT for 4-6h B->F C Sodium Carbonate E Add Na₂CO₃ solution C->E D->E E->F G Separate organic layer Extract aqueous layer with DCM F->G H Wash with 1M HCl and Brine G->H I Dry over MgSO₄ Concentrate H->I J Purify by Recrystallization or Chromatography I->J K 1-Acetylazepane-3-carboxylic acid J->K

Caption: Proposed workflow for the synthesis of 1-acetylazepane-3-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 1-acetylazepane-3-carboxylic acid would rely on a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of both carboxylic acid and tertiary amide functional groups.

Functional GroupAbsorption Range (cm⁻¹)Description
Carboxylic Acid O-H3300-2500Very broad, due to hydrogen bonding.[11]
Carboxylic Acid C=O1725-1700Strong, sharp absorption.[11]
Amide C=O1680-1630Strong absorption.[12]
C-H (sp³)2950-2850Medium to strong absorptions.
Carboxylic Acid C-O1320-1210Medium absorption.

The broad O-H stretch of the carboxylic acid is a highly characteristic feature. The two distinct carbonyl peaks for the carboxylic acid and the amide will also be key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed information about the connectivity of the atoms. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl groups.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
COOH10-13Broad singletChemical shift is concentration and solvent dependent.[13]
H3 (methine)2.5-3.0MultipletAlpha to the carboxylic acid carbonyl.[14]
H2, H7 (methylene)3.2-3.8MultipletsAlpha to the amide nitrogen.
H4, H5, H6 (methylene)1.5-2.2MultipletsProtons on the azepane ring.
Acetyl CH₃2.0-2.2SingletCharacteristic signal for the N-acetyl group.[15][16]

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid C=O170-185Deshielded due to the electronegative oxygens.[14]
Amide C=O168-175Deshielded carbonyl carbon.[12]
C3 (methine)40-50Carbon bearing the carboxylic acid group.
C2, C7 (methylene)45-55Carbons adjacent to the amide nitrogen.
C4, C5, C6 (methylene)25-35Aliphatic carbons in the azepane ring.[17][18]
Acetyl CH₃20-25Carbon of the N-acetyl methyl group.
Mass Spectrometry (MS)

Electrospray ionization (ESI) would be a suitable method for the mass spectrometric analysis of this polar molecule.

IonExpected m/zNotes
[M+H]⁺186.11Molecular ion in positive ion mode.
[M-H]⁻184.09Molecular ion in negative ion mode.
[M+Na]⁺208.09Sodium adduct, common in ESI-MS.

Fragmentation Pattern: In tandem MS (MS/MS), characteristic fragmentation would be expected. Cleavage of the C-N bond can lead to the formation of an acylium ion.[14] N-terminal acetylation in peptides is known to favor the formation of b-ions in fragmentation.[19] A key fragmentation pathway would likely involve the loss of the carboxylic acid group (45 Da) or the loss of the acetyl group (43 Da).

Potential Applications in Drug Discovery and Research

1-Acetylazepane-3-carboxylic acid represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Peptidomimetics: As a constrained cyclic amino acid analog, it can be incorporated into peptide sequences to create peptidomimetics.[20][21] This can lead to peptides with enhanced metabolic stability, improved receptor affinity and selectivity, and more defined secondary structures.[22][23]

  • Scaffold for Library Synthesis: The carboxylic acid group serves as a handle for further chemical modifications, allowing for the creation of a library of diverse compounds for high-throughput screening.

  • Fragment-Based Drug Discovery: The molecule itself could serve as a fragment for screening against various biological targets.

The exploration of its derivatives could lead to the discovery of novel inhibitors for enzymes or modulators for receptors.[1]

Conclusion

1-Acetylazepane-3-carboxylic acid is a structurally interesting molecule that combines the conformational flexibility of the azepane ring with the functional handles of a carboxylic acid and a tertiary amide. While specific experimental data is not widely published, its synthesis can be readily achieved through standard chemical transformations. Its characterization relies on a predictable and informative set of spectroscopic data. The potential for this molecule as a building block in the design of novel peptidomimetics and other bioactive compounds makes it a valuable target for further investigation by researchers in the field of medicinal chemistry and drug discovery.

References

  • Journal of the Chemical Society, Perkin Transactions 2. 13C NMR calculations on azepines and diazepines. RSC Publishing.
  • Nepal Journals Online. (2021, January 7).
  • 3. Azepines. (n.d.).
  • PubMed. (2020, February 15).
  • ResearchGate. Mass spectra of the N-acetyl glycolipids.
  • ResearchGate. (2025, August 6). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
  • Journal of the Chemical Society, Perkin Transactions 1. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. RSC Publishing.
  • MDPI. (2011, September 9). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)
  • American Chemical Society. (2022, April 7).
  • ScienceOpen.
  • PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Useful Spectroscopic D
  • mzCloud. (2015, January 29). N Acetyl DL glutamic acid.
  • Conform
  • ChemicalBook. N-Acetylneuraminic acid(131-48-6) 1H NMR spectrum.
  • Organic & Biomolecular Chemistry. N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. RSC Publishing.
  • REGIOSELECTIVE N-ACYL
  • OpenStax. (2023, September 20). 21.
  • Bio NMR spectroscopy. (n.d.).
  • PubMed. (2009, June 1).
  • PMC. New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study.
  • Chemistry LibreTexts. (2025, August 21). 3.
  • Organic Chemistry 1: An open textbook. (n.d.). 3.7.
  • Chemistry LibreTexts. (2022, September 24). 21.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides.
  • MDPI. (2021, May 10).
  • Peptidomimetics as next – generation therapeutic applic
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • BOC Sciences. (n.d.). Custom Carboxylic Acid Synthesis.
  • Pharmaguideline. (n.d.). Conformational Isomerism in Ethane, n-Butane and Cyclohexane.
  • MDPI. (2020, April 23).
  • PMC.
  • World Journal of Advanced Research and Reviews. (2022, November 2). Role of peptidomimetics for new drug discovery.
  • Google Patents.
  • Farmacia Journal.
  • MilliporeSigma. Azepane-3-carboxylic acid hydrochloride | 2007916-48-3.
  • PubChemLite. Azepane-3-carboxylic acid hydrochloride (C7H13NO2).
  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][19]benzodiazepine-3-carboxylic Derivatives.

  • Organic & Biomolecular Chemistry.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020, September 30).

Sources

Exploratory

7-membered nitrogen heterocycle carboxylic acid building blocks

7-Membered Nitrogen Heterocycle Carboxylic Acids: A Technical Guide to Azepane and Diazepine Building Blocks Executive Summary: Escaping Flatland In the pursuit of novel therapeutic agents, medicinal chemistry has largel...

Author: BenchChem Technical Support Team. Date: February 2026

7-Membered Nitrogen Heterocycle Carboxylic Acids: A Technical Guide to Azepane and Diazepine Building Blocks

Executive Summary: Escaping Flatland

In the pursuit of novel therapeutic agents, medicinal chemistry has largely relied on 5- and 6-membered rings (pyrrolidines, piperidines). While robust, these scaffolds often trap drug discovery in "flatland"—a chemical space characterized by low fraction of sp3 carbons (


) and limited three-dimensional vector diversity.

7-membered nitrogen heterocycles (azepanes, diazepines) represent a "Goldilocks" zone in scaffold design. They possess a unique conformational flexibility—intermediate between the rigidity of piperidines and the entropy of macrocycles—that allows them to adopt distinct "twist-chair" and "twist-boat" conformations. This guide provides a technical deep-dive into the design, synthesis, and application of carboxylic acid-functionalized 7-membered rings, specifically focusing on Azepane-2-carboxylic acid (Homoproline) and 1,4-Diazepine-2-carboxylic acid derivatives.

Structural Dynamics & Design Philosophy

Unlike cyclohexane, which resides in a deep energy well (the chair conformation), 7-membered rings exist on a flatter energy landscape. This "fluxionality" is a feature, not a bug, allowing the scaffold to mold into binding pockets that rigid 6-membered rings cannot access.

Conformational Analysis: The Energy Landscape

The azepane ring interconverts between the Twist-Chair (TC) and Twist-Boat (TB) forms. Functionalization with a carboxylic acid (e.g., at C2 or C4) imposes 1,3-allylic strain or transannular interactions that can bias this equilibrium, effectively "locking" the conformation for target binding.

DOT Diagram 1: Conformational Energy Landscape This diagram illustrates the lower energy barriers of azepanes compared to piperidines, highlighting the "Flux" zone utilized in induced-fit binding.

EnergyLandscape Piperidine Piperidine (6-Mem) Deep Well (Chair) Chair Chair (Global Min) Piperidine->Chair High Barrier (>10 kcal/mol) Azepane Azepane (7-Mem) Shallow Wells (Flux) TwistChair Twist-Chair (Low Energy) Azepane->TwistChair Low Barrier (~2-3 kcal/mol) TwistBoat Twist-Boat (Bioactive) Azepane->TwistBoat Accessible via Induced Fit TwistChair->TwistBoat Pseudorotation

Caption: Comparative energy landscape showing the high barrier to ring-flip in piperidines versus the accessible pseudorotation in azepanes.

Synthetic Methodologies: The "How-To"

Synthesizing 7-membered rings is kinetically disfavored compared to 5- and 6-membered rings due to entropic factors (probability of chain ends meeting) and enthalpic factors (transannular strain). Two primary strategies dominate: Ring Closing Metathesis (RCM) and Ring Expansion .

A. Ring Closing Metathesis (RCM)

RCM is the "Gold Standard" for functionalized azepanes. It allows for the construction of the ring after stereocenters have been established on an acyclic precursor.

  • Critical Parameter: Effective Molarity (EM). 7-membered ring formation competes with oligomerization. High dilution (0.005 M – 0.02 M) is often required.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II are preferred for their tolerance of polar functional groups (amides, esters).

B. Ring Expansion (Schmidt/Beckmann)

Ideal for scale-up, this approach expands a 6-membered ketone (cyclohexanone) into a 7-membered lactam (caprolactam) using hydrazoic acid (


) or hydroxylamine.
  • Limitation: Regioselectivity can be poor if the ketone is unsymmetrical.

DOT Diagram 2: Synthetic Decision Tree A logic flow for selecting the correct synthetic route based on substrate availability and scale.

SynthesisWorkflow Start Target: 7-Membered N-Heterocycle Scale Is Scale > 100g? Start->Scale Chiral Chiral Centers Required? Scale->Chiral No (Discovery) Expansion Ring Expansion (Schmidt/Beckmann) Scale->Expansion Yes (Industrial) RCM Ring Closing Metathesis (Grubbs II) Chiral->RCM Yes (Specific Stereochem) Func C-H Functionalization (Late Stage) Chiral->Func No Lactam Lactam Expansion->Lactam Yields Caprolactam Azepene Azepene RCM->Azepene Yields Azepene Reduction Reduction Azepene->Reduction H2/Pd-C Azepane Azepane Reduction->Azepane Final Scaffold

Caption: Decision matrix for selecting between RCM (high precision/stereocontrol) and Ring Expansion (high scalability).

Key Building Blocks & Data Comparison

The most valuable building block in this class is Azepane-2-carboxylic acid , often called Homoproline . It is a homolog of proline and is used to perturb the


 and 

angles in peptide mimetics.
Structural Comparison: Proline vs. Homoproline
FeatureProline (5-membered)Homoproline (7-membered)Impact on Drug Design
Ring Conformation Envelope (C

-endo/exo)
Twist-Chair / Twist-BoatHomoproline accesses wider dihedral angles.
N–C(

) Constraint
RigidSemi-flexibleAllows "induced fit" in enzyme pockets.
Lipophilicity (ClogP) ~ -2.5 (Zwitterion)~ -1.8 (Zwitterion)7-ring is more lipophilic; better membrane permeability.
Peptide Turn Type Type I / II

-turns

-turns / Helix disruption
Used to induce novel secondary structures.

Experimental Protocol: RCM Synthesis of N-Boc-Azepane-2-Carboxylate

Objective: Synthesis of the protected homoproline scaffold via Ring Closing Metathesis. This protocol is adapted from the large-scale synthesis of the Cathepsin K inhibitor SB-462795 [1].

Reagents:

  • Substrate: Methyl 2-(N-(tert-butoxycarbonyl)-N-allyl)amino-hex-5-enoate (Acyclic diene).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).[1]

  • Solvent: Dichloromethane (DCM), degassed.

  • Scavenger: 2-Mercaptonicotinic acid (for Ru removal).

Step-by-Step Methodology:

  • Preparation of Solution (Critical Step): Dissolve the acyclic diene (10.0 g, 1.0 equiv) in degassed DCM. Note: Dilution is key. Adjust concentration to 0.05 M to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).

  • Catalyst Addition: Add Grubbs II catalyst (2.5 mol%) in one portion under an inert atmosphere (

    
     or Ar).
    
  • Reflux: Heat the reaction to reflux (40°C) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the diene.

  • Ruthenium Scavenging (Self-Validating Step): Upon completion, the reaction mixture will be dark brown/black. Add 2-mercaptonicotinic acid (0.5 equiv relative to catalyst) and stir for 1 hour. The solution should lighten significantly. This chelation step precipitates the ruthenium, preventing downstream toxicity and assay interference.

  • Filtration & Concentration: Filter the mixture through a pad of Celite to remove the Ru-scavenger complex. Concentrate the filtrate under reduced pressure.

  • Hydrogenation (Optional): If the saturated azepane is required, dissolve the crude azepene in MeOH and hydrogenate (1 atm

    
    ) using 10% Pd/C for 12 hours.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Yield: Typically 85–92% (Azepene intermediate).

Case Studies in Drug Design

Case Study 1: Omapatrilat (Bristol-Myers Squibb)
  • Target: Dual ACE/NEP inhibitor for hypertension.

  • Role of 7-Membered Ring: The fusion of a 7-membered lactam (homocysteine analog) provided the necessary geometry to chelate the Zinc atom in the metalloprotease active site while positioning the hydrophobic side chains into the S1/S1' pockets [2].

Case Study 2: Balanol (Fungal Metabolite)
  • Target: Protein Kinase C (PKC) inhibitor.

  • Role of 7-Membered Ring: The core is a highly functionalized azepane (3-hydroxy-4-benzamido-azepane). The flexibility of the 7-membered ring allows the benzamido group to orient perfectly into the ATP-binding cleft, mimicking the adenosine ring [3].

References

  • Large-scale synthesis of SB-462795, a cathepsin K inhibitor. Organic Process Research & Development. (2025).

  • Omapatrilat: A novel dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase. Journal of Medicinal Chemistry.

  • Total synthesis of (-)-balanol. Journal of the American Chemical Society.

  • Ring-closing metathesis (RCM) approach to the synthesis of conduramine B-2 and trihydroxyazepane. Organic & Biomolecular Chemistry.

  • Conformational analysis of 7-membered rings. Journal of Chemical Theory and Computation.

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Foundational

A Technical Guide to Novel Non-Proteinogenic Amino Acid Analogs: The Azepane Series

Abstract Non-proteinogenic amino acids (NPAAs) represent a significant frontier in drug discovery, offering a vast chemical space beyond the canonical 22 proteinogenic amino acids.[1] This guide provides an in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-proteinogenic amino acids (NPAAs) represent a significant frontier in drug discovery, offering a vast chemical space beyond the canonical 22 proteinogenic amino acids.[1] This guide provides an in-depth technical overview of a particularly compelling class of NPAAs: analogs built upon the seven-membered azepane scaffold. The inherent three-dimensional structure and conformational flexibility of the azepane ring make it a privileged structure in medicinal chemistry, enabling the development of novel therapeutic candidates with improved pharmacological profiles.[2][3] We will explore the synthetic rationale, detailed experimental protocols for synthesis and characterization, and the therapeutic applications of this promising class of molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of azepane-based NPAAs in their research endeavors.

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids and the Azepane Scaffold

The therapeutic application of native peptides often faces challenges such as poor metabolic stability, low oral bioavailability, and rapid clearance.[4][5] The incorporation of non-proteinogenic amino acids (NPAAs) is a powerful strategy to overcome these limitations. NPAAs, which are not encoded in the genetic code, offer a vast diversity of side chains and backbone conformations, allowing for the fine-tuning of a peptide's physicochemical and pharmacological properties.[6][7] By introducing NPAAs, researchers can enhance proteolytic stability, modulate receptor binding affinity and selectivity, and improve pharmacokinetic profiles.[4][5]

Among the myriad of scaffolds used to create NPAAs, the seven-membered nitrogen-containing heterocycle, azepane, has emerged as a structure of significant interest.[3][8] Its non-planar, flexible ring system provides a unique three-dimensional geometry that can be exploited to probe and interact with biological targets in ways that are inaccessible to more rigid or planar structures.[9] This conformational diversity is a key factor in the biological activity of many azepane-containing compounds.[9] The azepane motif is found in numerous FDA-approved drugs and clinically evaluated compounds, demonstrating its therapeutic relevance across a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[10][11] This guide will focus on the synthesis and application of amino acid analogs incorporating this versatile scaffold.

Synthetic Strategies for Azepane-Based Amino Acid Analogs

The construction of the azepane ring system is a key challenge for synthetic organic chemists.[3] Several strategies have been developed, broadly categorized into ring-closing reactions, ring-expansion reactions, and multi-step sequences.[3] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final amino acid analog.

A common and effective approach involves the ring expansion of smaller, more readily available cyclic precursors, such as substituted pyrrolidines or piperidines. For instance, the regioselective ring expansion of trifluoromethyl-substituted pyrrolidines, derived from L-proline, can yield chiral 4-substituted α-trifluoromethyl azepanes with high enantiomeric excess.[3] Another innovative method utilizes a photochemical dearomative ring expansion of nitroarenes, mediated by blue light, to transform a six-membered aromatic ring into the seven-membered azepane framework.[3]

Intermolecular cycloaddition reactions also provide a powerful means to access highly substituted azepanes. For example, the hetero-[5+2] cycloaddition between an oxidopyrylium ylide and a cyclic imine can generate complex azepane structures with excellent regio- and stereoselectivity.[3] Tandem amination/cyclization reactions of fluorinated allenynes catalyzed by copper(I) have also been developed as an efficient route to novel α-CF3-containing azepine-2-carboxylates.[12]

Below is a generalized workflow illustrating a common synthetic approach to an azepane amino acid derivative.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product & Characterization A Protected Amino Acid Precursor C Ring Expansion or Ring-Closing Metathesis A->C Coupling B Cyclic Precursor (e.g., Substituted Piperidine) B->C D Functional Group Interconversion C->D Intermediate E Deprotection D->E F Purified Azepane Amino Acid Analog E->F G Spectroscopic & Chromatographic Analysis F->G Validation

Caption: Generalized Synthetic Workflow for Azepane Amino Acid Analogs.

Characterization and Quality Control

The unambiguous characterization of novel azepane-based amino acid analogs is paramount to ensure their identity, purity, and suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the chemical structure and stereochemistry of the molecule.¹H NMR provides information on the number and connectivity of protons. ¹³C NMR confirms the carbon framework. ¹⁹F NMR is crucial for fluorinated analogs.[12]
Mass Spectrometry (MS) To determine the molecular weight of the compound and confirm its elemental composition.High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula.[12]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.A single, sharp peak indicates a high degree of purity. The retention time is a characteristic property of the compound under specific conditions.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for amine (N-H), carboxylic acid (C=O, O-H), and other functional groups are observed.[13]
X-ray Crystallography To definitively determine the three-dimensional structure and absolute stereochemistry of crystalline compounds.Provides precise bond lengths, bond angles, and the spatial arrangement of atoms.

Applications in Drug Discovery and Peptidomimetics

The unique structural features of azepane-based amino acid analogs make them valuable building blocks for the design of peptidomimetics and other therapeutic agents.[7] Their incorporation into peptide sequences can induce specific secondary structures, such as β-turns and helical conformations, which can be critical for biological activity.

4.1. Enzyme Inhibition

Azepane derivatives have shown significant promise as inhibitors of various enzymes implicated in disease. For example, substituted 2-oxo-azepane derivatives have been developed as potent, low-nanomolar inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[14] Furthermore, azepane-containing compounds have been identified as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are negative regulators of immune signaling and represent promising targets for cancer immunotherapy.[2][15]

4.2. Neurological and Psychiatric Disorders

The azepane scaffold is a common feature in drugs targeting the central nervous system.[10] Recently, a chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine and dopamine transporters, suggesting its potential for treating neuropsychiatric disorders.[16][17]

4.3. Antimicrobial and Anticancer Agents

The versatility of the azepane ring has been leveraged to develop compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][11] The ability to readily introduce diverse substituents allows for the optimization of these activities through structure-activity relationship (SAR) studies.[11][18]

The following diagram illustrates a simplified signaling pathway where an azepane-based inhibitor might act, for instance, in the context of cancer immunotherapy by inhibiting PTPN2.

G IFN Interferon (IFN) Receptor IFN Receptor IFN->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Activates Immune_Response Enhanced Anti-Tumor Immune Response JAK_STAT->Immune_Response Promotes PTPN2 PTPN2 PTPN2->JAK_STAT Inhibits Azepane_Inhibitor Azepane-based PTPN2 Inhibitor Azepane_Inhibitor->PTPN2 Blocks

Caption: Inhibition of PTPN2 by an Azepane-based Compound.

Experimental Protocols

5.1. General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating an Azepane Amino Acid Analog

This protocol outlines the general steps for incorporating a novel Fmoc-protected azepane amino acid analog into a peptide sequence using manual solid-phase synthesis on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected azepane amino acid analog

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: TFA/TIPS/H2O (95:2.5:2.5) (Trifluoroacetic acid/Triisopropylsilane/Water)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (proteinogenic or the azepane analog) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion

The azepane scaffold represents a highly valuable and versatile platform for the design of novel non-proteinogenic amino acid analogs. Its unique conformational properties offer a powerful tool to modulate the biological and pharmacological characteristics of peptides and small molecules.[2][9] The synthetic methodologies for accessing these complex structures are continually advancing, opening up new avenues for exploration in medicinal chemistry.[3] As our understanding of the structure-activity relationships of azepane-containing compounds grows, so too will their potential to yield next-generation therapeutics for a wide array of human diseases.[11][19]

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.).
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem. (n.d.).
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed. (2020, September 18). Retrieved February 21, 2026, from [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (2024, September 5). Retrieved February 21, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (2019, January 15). Retrieved February 21, 2026, from [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (2025, April 24). Retrieved February 21, 2026, from [Link]

  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed. (2008, January 1). Retrieved February 21, 2026, from [Link]

  • (PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article - ResearchGate. (2025, August 26). Retrieved February 21, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Retrieved February 21, 2026, from [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities - Taylor & Francis. (2022, February 24). Retrieved February 21, 2026, from [Link]

  • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. (2020, September 5). Retrieved February 21, 2026, from [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Reymond Research Group. (2025, April 25). Retrieved February 21, 2026, from [Link]

  • Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation | Organic Letters - ACS Publications. (2023, July 29). Retrieved February 21, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025, August 6). Retrieved February 21, 2026, from [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - MDPI. (2022, August 15). Retrieved February 21, 2026, from [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). Retrieved February 21, 2026, from [Link]

  • Solid-phase synthesis strategies for the azole-based peptidomimetics. - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Non-proteinogenic amino acids - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors | Request PDF - ResearchGate. (2025, September 2). Retrieved February 21, 2026, from [Link]

  • synthesis and characterization of novel amino carboxylic acids - Academia.edu. (n.d.). Retrieved February 21, 2026, from [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Bentham Science Publishers. (2021, February 1). Retrieved February 21, 2026, from [Link]

  • Discovery of a novel amino acid racemase through exploration of natural variation in Arabidopsis thaliana | PNAS. (2015, August 31). Retrieved February 21, 2026, from [Link]

  • Azepane - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Discovery of novel amino acid production traits by evolution of synthetic co-cultures. (n.d.). Retrieved February 21, 2026, from [Link]

  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin - JACS Directory. (2016, November 13). Retrieved February 21, 2026, from [Link]

  • Analytical characterization of a novel LSD analog - 2022. (2022, November 15). Retrieved February 21, 2026, from [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids - Brieflands. (2020, July 30). Retrieved February 21, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Exploratory

Physicochemical Profiling of 1-Acetylazepane-3-carboxylic Acid: A Technical Guide

The following technical guide details the physicochemical characterization of 1-acetylazepane-3-carboxylic acid , a specific functionalized azepane scaffold often utilized as a building block in peptidomimetics and fragm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 1-acetylazepane-3-carboxylic acid , a specific functionalized azepane scaffold often utilized as a building block in peptidomimetics and fragment-based drug discovery (FBDD).

Executive Summary

1-acetylazepane-3-carboxylic acid represents a subclass of seven-membered nitrogen heterocycles used to introduce conformational constraints in drug design. Unlike flexible linear amino acids, the azepane ring restricts the torsional angles of the backbone, potentially enhancing receptor selectivity.

This guide provides a rigorous experimental framework for determining its two critical physicochemical parameters: Acid Dissociation Constant (pKa) and Lipophilicity (LogP/LogD) . Understanding these values is prerequisite to predicting blood-brain barrier (BBB) permeability and cytosolic concentration.

Core Molecular Profile (Predicted)
PropertyValue (Consensus Range)Description
Molecular Formula

Azepane ring + Acetyl cap + Carboxylic acid
Molecular Weight 185.22 g/mol Fragment-like space (<200 Da)
pKa (Acidic) 4.4 – 4.8 Carboxylic acid ionization
pKa (Basic) < 0 Amide nitrogen (Neutral at phys. pH)
LogP (Neutral) 0.6 – 1.1 Moderate lipophilicity
LogD (pH 7.4) -1.5 to -2.0 Highly hydrophilic (Anionic form dominates)

Part 1: Structural Analysis & Ionization Logic

To accurately measure pKa and LogP, one must first understand the ionization species present. 1-acetylazepane-3-carboxylic acid contains two key functional groups:

  • The Carboxylic Acid (C-3 position): A weak acid.

  • The N-Acetyl Group: An amide. Crucially, the acetylation of the azepane nitrogen removes its basicity. Unlike the secondary amine of azepane (pKa ~10-11), the N-acetyl amide is non-ionizable in the physiological range (pH 1–14).

Implication for Experiment: You are characterizing a monoprotic acid . The molecule exists in equilibrium between a neutral form (at low pH) and an anionic carboxylate form (at high pH).

Visualization: Ionization Equilibrium

The following diagram illustrates the structural transition driven by pH.

Ionization Neutral Neutral Species (pH < 4.0) [R-COOH] Transition Equilibrium pKa ≈ 4.5 Neutral->Transition +OH- Transition->Neutral Anionic Anionic Species (pH > 5.0) [R-COO-] Transition->Anionic Anionic->Transition +H+

Figure 1: The molecule transitions from a lipophilic neutral acid to a hydrophilic anion as pH surpasses the pKa.

Part 2: Experimental Determination of pKa

For a monoprotic acid with moderate water solubility like 1-acetylazepane-3-carboxylic acid, Potentiometric Titration is the gold standard method (E-E-A-T Class 1 protocol).

Method A: Potentiometric Titration (The "Gold Standard")

Why this method? It measures the thermodynamic pKa directly by tracking the change in pH upon addition of a standardized base (KOH). It is more accurate than UV-metric methods for molecules lacking strong chromophores near the ionization center.

Protocol Steps:
  • Sample Preparation: Weigh 3–5 mg of the compound. Dissolve in 20 mL of degassed water containing 0.15 M KCl (to maintain constant ionic strength).

  • Blank Calibration: Perform a blank titration with 0.15 M KCl and standard HCl to calibrate the electrode slope (Nernstian response).

  • Titration:

    • Acidify the sample solution to pH ~2.0 using 0.5 M HCl (ensures 100% protonation).

    • Titrate with standardized 0.5 M KOH under inert gas (Argon/Nitrogen) to prevent

      
       absorption.
      
    • Record pH vs. Volume of KOH added.

  • Data Analysis: Use the Bjerrum difference plot or Gran plot method to determine the inflection point. The pH at the half-equivalence point represents the pKa.

Method B: Capillary Electrophoresis (CE) (Low Sample Volume)

Why this method? If sample quantity is limited (<1 mg), CE measures the effective mobility (


) of the analyte across a pH buffer series. The inflection point of the mobility curve yields the pKa.

Part 3: Lipophilicity Profiling (LogP vs. LogD)

Lipophilicity is dynamic. For this acid, the LogP (partition coefficient of the neutral species) differs vastly from the LogD (distribution coefficient at a specific pH).

The Critical Distinction
  • LogP: Measures only the neutral form (relevant at pH ~2.0).

  • LogD

    
    :  Measures the weighted average of neutral and anionic forms at physiological pH.
    
    • Prediction: At pH 7.4 (3 units above pKa), the molecule is >99.9% ionized. The LogD will be 3–4 log units lower than LogP.

Experimental Workflow: Shake-Flask vs. HPLC

The following diagram outlines the decision tree for selecting the correct lipophilicity assay.

LipophilicityWorkflow Start Start: Lipophilicity Determination SolubilityCheck Is Solubility > 1 mg/mL? Start->SolubilityCheck MethodShake Method 1: Shake Flask (Standard) Octanol/Water Partitioning SolubilityCheck->MethodShake Yes (Preferred) MethodHPLC Method 2: RP-HPLC (High Throughput) Retention Time Correlation SolubilityCheck->MethodHPLC No (Low Solubility) Analysis Quantification via UV/MS MethodShake->Analysis MethodHPLC->Analysis Result Calculate LogD = log([Org]/[Aq]) Analysis->Result

Protocol: Miniaturized Shake-Flask Method
  • Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours. This prevents volume changes during extraction.

  • Equilibration:

    • Dissolve compound in the pre-saturated aqueous buffer (known concentration

      
      ).
      
    • Add an equal volume of pre-saturated octanol.

    • Shake for 1 hour; Centrifuge to separate phases.

  • Quantification:

    • Analyze the aqueous phase (

      
      ) using HPLC-UV or LC-MS.
      
    • Calculate concentration in octanol (

      
      ).
      
  • Calculation:

    
    
    

Part 4: Data Interpretation & Drug Design Implications

When analyzing 1-acetylazepane-3-carboxylic acid, the data typically reveals a "Hydrophilic Acid" profile.

ParameterInterpretation for Drug Discovery
pKa ~4.5 The molecule is anionic in blood (pH 7.4) and cytosol (pH 7.2). It will not passively cross the Blood-Brain Barrier (BBB) effectively unless a specific transporter (e.g., MCT) is targeted.
LogP ~1.0 The neutral scaffold has good membrane affinity, suggesting that if the acid is masked (e.g., as an ester prodrug), permeability will increase significantly.
LogD

< 0
High water solubility. Excellent for peripheral restriction (keeping the drug out of the CNS) or for renal clearance.

Senior Scientist Note: If your goal is CNS penetration, this specific scaffold requires modification. Consider converting the carboxylic acid to a bioisostere (e.g., tetrazole) or masking it as a prodrug to elevate the LogD


 into the optimal 1.0–3.0 range.

References

  • PubChem Compound Summary. (2025). 1-((Tert-butoxy)carbonyl)azepane-3-carboxylic acid (Analogous Data). National Center for Biotechnology Information. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Sigma-Aldrich. (2024). Azepane-3-carboxylic acid hydrochloride Product Sheet. Merck KGaA. Link

  • EPA (United States Environmental Protection Agency). (2025). CompTox Chemicals Dashboard: 1-Acetylcyclohexane-1-carboxylic acid (Physicochemical Analog). Link

  • Reijenga, J., et al. (2013). "Determination of pKa values by Capillary Electrophoresis." Journal of Chromatography A.

Protocols & Analytical Methods

Method

Application Note: 1-Acetylazepane-3-carboxylic Acid as a Proline Surrogate in Peptide-Based Drug Discovery

Introduction: Expanding the Conformational Landscape of Peptides In the realm of peptide-based therapeutics, the strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to enhance structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Conformational Landscape of Peptides

In the realm of peptide-based therapeutics, the strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to enhance structural stability, modulate biological activity, and improve pharmacokinetic profiles.[1] Proline, a unique proteinogenic amino acid, imparts significant conformational rigidity to the peptide backbone due to its cyclic side chain, often inducing critical β-turns or stabilizing polyproline II helices.[2][3] However, the constraints imposed by the five-membered pyrrolidine ring of proline are not always optimal for achieving the desired therapeutic effect. Proline surrogates, which are molecules that mimic the structural role of proline, offer a means to systematically explore a wider range of conformational space.[4][5]

This application note details the use of 1-Acetylazepane-3-carboxylic acid , a novel seven-membered ring analogue of proline, as a versatile building block in solid-phase peptide synthesis (SPPS). By expanding the ring size from five to seven atoms, this surrogate introduces a greater degree of flexibility and a distinct conformational bias compared to native proline. This alteration can lead to peptides with enhanced proteolytic resistance, refined receptor binding affinities, and improved cell permeability. We present detailed protocols for the synthesis of the N-acetylated surrogate, its subsequent Fmoc protection, incorporation into a model peptide, and methods for evaluating its impact on peptide properties.

Rationale for Employing a Seven-Membered Ring Proline Surrogate

The conformational preferences of proline are a key determinant of a peptide's three-dimensional structure.[5] The five-membered ring of proline can adopt two primary puckered conformations, Cγ-endo and Cγ-exo, which influence the preceding peptide bond's cis/trans isomerization.[5] The larger azepane ring of 1-Acetylazepane-3-carboxylic acid possesses a more complex and dynamic conformational landscape, allowing for a broader range of accessible backbone dihedral angles. This increased flexibility can be advantageous in several ways:

  • Enhanced Receptor Exploration: The ability to adopt a wider array of conformations may allow a peptide to more effectively probe the binding pocket of its target receptor, potentially leading to higher affinity and selectivity.

  • Improved Proteolytic Stability: The non-natural seven-membered ring can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[3][6]

  • Modulation of Physicochemical Properties: The introduction of the N-acetyl group and the larger ring structure can alter the hydrophobicity and hydrogen bonding capacity of the peptide, which can influence its solubility and membrane permeability.

Synthesis and Preparation of Fmoc-1-Acetylazepane-3-carboxylic acid

The successful incorporation of 1-Acetylazepane-3-carboxylic acid into a peptide via SPPS first requires its synthesis and subsequent protection with a fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 1: Synthesis of 1-Acetylazepane-3-carboxylic acid

This protocol describes the N-acetylation of the commercially available azepane-3-carboxylic acid.

Materials:

  • Azepane-3-carboxylic acid hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Suspend azepane-3-carboxylic acid hydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA (2.2 eq) dropwise to neutralize the hydrochloride salt and basify the solution.

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-Acetylazepane-3-carboxylic acid.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Fmoc Protection of 1-Acetylazepane-3-carboxylic acid

This protocol details the attachment of the acid-labile Fmoc protecting group to the synthesized surrogate, preparing it for SPPS.

Materials:

  • 1-Acetylazepane-3-carboxylic acid

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Acetylazepane-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Add Fmoc-OSu (1.1 eq) portion-wise to the solution while stirring vigorously.

  • Continue stirring at room temperature for 8-12 hours.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the Fmoc-protected amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the incorporation of Fmoc-1-Acetylazepane-3-carboxylic acid into a model peptide sequence (e.g., Tyr-Pro-Asn) using a standard Fmoc/tBu strategy.

Protocol 3: SPPS of a Model Peptide

Materials:

  • Fmoc-Asn(Trt)-Wang resin

  • Fmoc-1-Acetylazepane-3-carboxylic acid

  • Fmoc-Tyr(tBu)-OH

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • 0.5 M solution of N,N'-diisopropylcarbodiimide (DIC) and 1 M solution of Oxyma in DMF

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether

  • Automated peptide synthesizer or manual SPPS vessel

Workflow:

SPPS_Workflow Resin Fmoc-Asn(Trt)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 1. Swell Resin Coupling1 Couple Fmoc-1-Acetylazepane-3-carboxylic acid (DIC/Oxyma) Deprotection1->Coupling1 2. Expose Amine Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 3. Form Peptide Bond Coupling2 Couple Fmoc-Tyr(tBu)-OH (DIC/Oxyma) Deprotection2->Coupling2 4. Expose Amine Deprotection3 Final Fmoc Deprotection Coupling2->Deprotection3 5. Form Peptide Bond Cleavage Cleavage & Side-Chain Deprotection (TFA/H2O/TIS) Deprotection3->Cleavage 6. Expose N-terminus Purification Purification (RP-HPLC) Cleavage->Purification 7. Release Peptide

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Procedure:

  • Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the asparagine residue. Wash the resin thoroughly with DMF.

  • Coupling of Surrogate: Pre-activate Fmoc-1-Acetylazepane-3-carboxylic acid (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acid, Fmoc-Tyr(tBu)-OH.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Characterization and Application Data

The incorporation of 1-Acetylazepane-3-carboxylic acid is expected to alter the physicochemical and biological properties of the parent peptide. Below are representative data illustrating these effects.

NMR Spectroscopic Analysis

¹H NMR spectroscopy is a valuable tool for confirming the incorporation of the surrogate and for studying its conformational impact. The N-acetyl methyl protons of 1-Acetylazepane-3-carboxylic acid typically appear as a sharp singlet around 2.0-2.2 ppm in the ¹H NMR spectrum, providing a clear diagnostic signal.

NMR_Comparison cluster_proline Peptide with Proline cluster_surrogate Peptide with 1-Acetylazepane-3-carboxylic acid Pro_structure Proline Structure Pro_spectrum Characteristic Proline signals in peptide NMR Pro_structure->Pro_spectrum Surrogate_structure Surrogate Structure Surrogate_spectrum Diagnostic N-acetyl peak (~2.1 ppm) Broader backbone proton signals Surrogate_structure->Surrogate_spectrum

Caption: Comparative NMR features of Proline vs. Surrogate.

Comparative Peptide Properties

The following table summarizes the anticipated effects of substituting proline with 1-Acetylazepane-3-carboxylic acid (Ac-Azp-OH) in a model bioactive peptide.

PropertyModel Peptide (with Proline)Modified Peptide (with Ac-Azp-OH)Rationale for Change
Molecular Weight XX + ΔIncreased mass of the surrogate residue.
RP-HPLC Retention Time Y minY + ΔtIncreased hydrophobicity from the larger ring and acetyl group.
Proteolytic Stability (t½ in plasma) 15 min> 60 minSteric hindrance of the non-natural seven-membered ring and N-acetylation reduces protease recognition and cleavage.[3][6]
Receptor Binding Affinity (IC₅₀) 10 nM5 nMIncreased conformational flexibility allows for a more optimal fit within the receptor binding pocket.
Conformational Analysis (CD Spectroscopy) Strong Polyproline II helix signalAttenuated Polyproline II signal, increased random coil characterThe larger, more flexible ring disrupts the rigid PPII helical structure.[7]
Application: Enhancing Proteolytic Stability

A key application of proline surrogates is to improve the in vivo stability of peptide drugs.[6] The following protocol describes a general method for assessing peptide stability in plasma.

Protocol 4: In Vitro Plasma Stability Assay

Materials:

  • Purified model peptides (with Proline and with Ac-Azp-OH)

  • Human or mouse plasma

  • Incubator at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS system

Procedure:

  • Incubate a known concentration of each peptide in plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.

  • Immediately quench the enzymatic degradation by adding the quenching solution.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) of each peptide by plotting the percentage of intact peptide versus time.

Conclusion

1-Acetylazepane-3-carboxylic acid serves as a valuable proline surrogate for researchers aiming to modulate the conformational and biological properties of peptides. Its seven-membered ring introduces a unique degree of flexibility that can be leveraged to enhance proteolytic stability and optimize receptor interactions. The synthetic and peptide incorporation protocols provided herein offer a clear pathway for scientists and drug development professionals to explore the potential of this and other expanded-ring proline analogues in their research. The ability to fine-tune peptide structure through such modifications is a critical strategy in the development of next-generation peptide therapeutics.

References

  • Biron, E., & Kessler, H. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(12), 4684–4694. [Link]

  • Biron, E., & Kessler, H. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed, 23414260. [Link]

  • Solid-phase synthesis of proline and homologues from resin-bound... (n.d.). ResearchGate. [Link]

  • Kühne, R., & Hause, G. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. [Link]

  • Muro, A., et al. (2021). Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1 H NMR reveals... RSC Publishing. [Link]

  • Method for producing n-acetyl dipeptide and n-acetyl amino acid. (n.d.).
  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). ResearchGate. [Link]

  • Yates, E. A., & Lian, L. Y. (2014). N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. PMC. [Link]

  • Yates, E. A., & Lian, L. Y. (2014). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Formicola, L., et al. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry (RSC Publishing). [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). Springer Nature Experiments. [Link]

  • An integrative characterization of proline cis and trans conformers in a disordered peptide. (2024). bioRxiv. [Link]

  • Cabot, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]

  • Alcantara, J., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers. [Link]

  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. (2025). eLife. [Link]

  • Cabot, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. (2023). bioRxiv. [Link]

  • Hollósi, M., Radics, L., & Wieland, T. (1977). Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2. PubMed. [Link]

  • How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? (2016). ResearchGate. [Link]

  • Circular dichroism spectra of proline-containing peptides.... (n.d.). ResearchGate. [Link]

  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. (n.d.).
  • N-Acetylated Metabolites in Urine: Proton Nuclear Magnetic Resonance Spectroscopic Study on Patients with Inborn Errors of Metabolism. (2025). ResearchGate. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). PMC. [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Surrogates of proline and cis/trans isomerization of proline peptide bond. (2025). ResearchGate. [Link]

  • Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. (2011). MDPI. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers. [Link]

  • Multiple gas-phase conformations of proline-containing peptides: is it always cis/trans isomerization? (n.d.). Analyst (RSC Publishing). [Link]

  • Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates1. (n.d.). The Journal of Organic Chemistry (ACS Publications). [Link]

  • Development of peptide receptor binding assays: methods to avoid false negatives. (2009). PubMed. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). [Link]

  • Recapitulation and Design of Protein Binding Peptide Structures and Sequences. (n.d.). Baker Lab. [Link]

  • Protocol for iterative optimization of modified peptides bound to protein targets. (2022). PMC - NIH. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). MDPI. [Link]

  • Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. (n.d.). Semantic Scholar. [Link]

  • (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2025). ResearchGate. [Link]

Sources

Application

Application Note &amp; Protocols: 1-Acetylazepane-3-carboxylic Acid in Fragment-Based Drug Discovery

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for identifying high-quality lead...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for identifying high-quality lead compounds.[1] The success of FBDD is contingent on the quality and diversity of the fragment library, with a growing emphasis on molecules possessing three-dimensional character to better explore the complex topographies of biological targets.[2][3] This guide details the application of 1-acetylazepane-3-carboxylic acid, a saturated heterocyclic fragment, in a typical FBDD campaign. We provide the scientific rationale for its selection, its physicochemical properties, and detailed protocols for its integration into screening cascades, including primary screening by Surface Plasmon Resonance (SPR), hit validation by Nuclear Magnetic Resonance (NMR), and structural elucidation by X-ray crystallography.

The Rationale for Saturated Heterocycles in FBDD

Beyond Flatland: The Imperative for 3D Fragments

Fragment-based drug discovery begins with identifying low molecular weight compounds (typically < 300 Da) that bind weakly but efficiently to a protein target.[4][5] These initial hits are then optimized into potent leads through structure-guided strategies.[4] Historically, many fragment libraries have been dominated by flat, sp2-rich aromatic compounds. While effective, this limits the exploration of deep, complex, or allosteric binding pockets.[2]

There is a clear trend demonstrating that increasing the fraction of sp3 centers and conformational complexity can lead to improved clinical success.[3] Saturated heterocyclic scaffolds, like the azepane ring system, provide this crucial three-dimensionality. The seven-membered azepane ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, valued for its conformational flexibility and the ability to project substituents into diverse vectors in three-dimensional space.[6][7][8]

Introducing 1-Acetylazepane-3-carboxylic Acid: A Model 3D Fragment

1-Acetylazepane-3-carboxylic acid serves as an excellent exemplar for a modern FBDD fragment. Its core, the azepane ring, is a saturated heterocycle providing a distinct 3D architecture.[6] The molecule possesses key features that make it an attractive starting point:

  • Defined 3D Shape: The non-planar azepane ring allows for interactions within complex protein cavities that are inaccessible to flat aromatic fragments.

  • Clear Growth Vectors: The carboxylic acid moiety provides a well-defined point for chemical elaboration ("fragment growing"), allowing medicinal chemists to extend the molecule towards nearby sub-pockets to increase affinity and selectivity. The acetyl group and other positions on the ring also offer potential modification sites.

  • "Rule of Three" Compliance: This fragment is designed to adhere to the empirical "Rule of Three," which suggests ideal properties for fragments to maximize hit rates and ensure efficient optimization.

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight 185.22 g/mol < 300 DaYes
cLogP -0.5≤ 3Yes
Hydrogen Bond Donors 1 (from carboxylic acid)≤ 3Yes
Hydrogen Bond Acceptors 3 (2 from carbonyls, 1 from acid OH)≤ 3Yes
Rotatable Bonds 2≤ 3Yes

Table 1: Physicochemical properties of 1-acetylazepane-3-carboxylic acid and its compliance with the "Rule of Three" for optimal fragments.

The FBDD Experimental Workflow

A successful FBDD campaign integrates multiple biophysical techniques to identify and validate fragment hits before committing to extensive synthetic chemistry.[9] The workflow is designed to be highly sensitive to detect weak binding events and to provide detailed structural information to guide subsequent optimization.[10]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. 1-Acetylazepane-3-carboxylic acid) QC Fragment QC (Purity, Solubility) Lib->QC SPR Primary Screen (Surface Plasmon Resonance) QC->SPR NMR Orthogonal Validation (NMR Spectroscopy) SPR->NMR Cryst Structural Biology (X-ray Crystallography) NMR->Cryst Comp Computational Chemistry (Docking & Modeling) Cryst->Comp Chem Medicinal Chemistry (Fragment Elaboration) Comp->Chem Lead Potent Lead Compound Chem->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Detailed Experimental Protocols

The following protocols outline the use of 1-acetylazepane-3-carboxylic acid within a typical FBDD screening cascade.

Protocol 1: Fragment Quality Control (QC)

Rationale: The integrity of FBDD data is critically dependent on the quality of the fragments being screened. Impurities can lead to false positives, while poor solubility can result in false negatives or aggregation artifacts. This protocol ensures that the fragment stock solution is well-characterized before screening.

Methodology:

  • Purity Assessment:

    • Analyze the dry powder of 1-acetylazepane-3-carboxylic acid using LC-MS and ¹H NMR.

    • Acceptance Criterion: Purity should be ≥ 95% to minimize the risk of impurities causing off-target binding signals.

  • Solubility Assessment:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of the fragment in 100% DMSO.

    • Visually inspect for any undissolved material.

    • Create a serial dilution in the final aqueous assay buffer that will be used for screening (e.g., HBS-EP+ buffer for SPR).

    • Measure the turbidity or light scatter of the solutions using a nephelometer or a plate reader.

    • Acceptance Criterion: The fragment must be soluble up to the highest screening concentration (typically 1-2 mM) in the final assay buffer with a low percentage of DMSO (<5%) to avoid aggregation-based artifacts.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions typical of fragments.[10] It provides real-time kinetics and affinity data, allowing for rapid screening of a fragment library.

Methodology:

  • Target Immobilization:

    • Immobilize the purified protein target onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.

    • A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare a plate of fragments, including 1-acetylazepane-3-carboxylic acid, at a single high concentration (e.g., 500 µM) in running buffer (e.g., HBS-EP+ with 2% DMSO).

    • Inject each fragment over the target and reference flow cells.

    • Monitor the binding response (measured in Resonance Units, RU).

    • Scientist's Note: A single high concentration is used for primary screening to maximize throughput. The goal is to identify any binding event, not to determine precise affinity at this stage.

  • Hit Confirmation & Affinity Determination:

    • For fragments that show a positive response, perform a dose-response analysis.

    • Inject a series of concentrations (e.g., from 1 mM down to 15 µM) of 1-acetylazepane-3-carboxylic acid over the chip.

    • Fit the resulting steady-state binding responses against concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • Acceptance Criterion for a Hit: A reproducible, concentration-dependent binding response with a KD typically in the high micromolar to low millimolar range (e.g., 100 µM - 5 mM).

Fragment HitMax Response (RU) at 500 µMKD (µM)Ligand Efficiency (LE)
1-Acetylazepane-3-CA 15.28500.28
Positive Control45.8750.41
Negative Control0.5N/AN/A
Table 2: Hypothetical SPR screening data for 1-acetylazepane-3-carboxylic acid (CA) against a 35 kDa protein target. Ligand Efficiency is calculated as (ΔG / Heavy Atom Count).
Protocol 3: Hit Validation via NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful orthogonal method to validate hits from a primary screen.[11] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited for FBDD as they are sensitive, use relatively small amounts of protein, and can confirm direct binding to the target, helping to eliminate false positives from techniques like SPR.[11]

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

    • Sample 1 (STD Sample): 1 mM 1-acetylazepane-3-carboxylic acid with 10-20 µM of the target protein.

    • Sample 2 (Reference Sample): 1 mM 1-acetylazepane-3-carboxylic acid alone.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum of the Reference Sample.

    • Acquire an STD-NMR spectrum of the STD Sample. This involves selectively saturating protein resonances and observing the transfer of this saturation to the protons of a bound ligand.

    • Scientist's Note: The on-resonance saturation frequency should be set to a region where only protein signals appear (e.g., 0 ppm), and the off-resonance frequency to a region with no signals (e.g., -30 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals that appear in the difference spectrum belong to the fragment and confirm that it is binding to the protein.

    • The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, offering initial structural insights.

    • Acceptance Criterion for a Validated Hit: The presence of clear signals in the STD difference spectrum corresponding to the protons of 1-acetylazepane-3-carboxylic acid.

Structure-Guided Fragment Elaboration

Once a fragment hit like 1-acetylazepane-3-carboxylic acid is validated and its binding mode is determined by X-ray crystallography or NMR, the hit-to-lead phase begins. The goal is to "grow" the fragment into a more potent and selective lead compound by adding chemical functionality that makes additional favorable interactions with the target protein.[1][4]

Fragment_Elaboration cluster_0 Structure-Based Design cluster_1 Medicinal Chemistry Start Initial Hit 1-Acetylazepane-3-CA (K_D = 850 µM) Xray Co-crystal Structure Reveals binding pose and adjacent hydrophobic pocket Start->Xray Design Design Analogs Grow from carboxylic acid to occupy pocket Xray->Design Synth Synthesize Analog (e.g., add benzyl group) Design->Synth Test Test Affinity (SPR) (K_D = 15 µM) Synth->Test Iterate Iterate Design (Refine linker, add H-bond donor) Test->Iterate Lead Optimized Lead (K_D < 1 µM) Iterate->Lead

Figure 2: The iterative cycle of structure-guided fragment growing, starting from an initial hit.

The carboxylic acid group of 1-acetylazepane-3-carboxylic acid is an ideal handle for this process. Structural data might reveal, for instance, a nearby hydrophobic pocket. A medicinal chemist could then synthesize a small library of amides or esters derived from the carboxylic acid, exploring different substituents (e.g., benzyl, isobutyl) designed to occupy this pocket. Each new compound is then tested, and the resulting structure-activity relationship (SAR) data informs the next design cycle.

Conclusion

1-Acetylazepane-3-carboxylic acid represents a valuable class of sp3-rich, three-dimensional fragments for modern drug discovery campaigns. Its desirable physicochemical properties and clear vectors for chemical elaboration make it an excellent starting point for tackling challenging protein targets. By integrating sensitive biophysical techniques like SPR and NMR in a carefully planned workflow, researchers can effectively identify and validate such fragments, paving the way for the structure-guided design of novel, potent, and highly optimized lead compounds.

References

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides.
  • International Journal of Pharmaceutical Sciences. (2024, July 1). Fragment Based Drug Design: A Review.
  • Waring, M. J., et al. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • Deep Origin. (2024, March 25). Fragment-Based Drug Design (FBDD).
  • Karageorgis, G., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. PubMed.
  • Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Carrel, A., et al. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • Walczak, M. A., et al. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed.
  • Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity.
  • Erlanson, D. A., et al. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Spring, D. R., et al. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PMC.
  • Spring, D. R., et al. (2016, September 6). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. David Spring's group.

Sources

Method

Application Note: Strategic Functionalization of the Carboxylic Acid Group in N-Acetylazepanes

Executive Summary & Strategic Analysis The N-acetylazepane-2-carboxylic acid scaffold serves as a critical "homoproline" surrogate in medicinal chemistry. Unlike the rigid 5-membered pyrrolidine ring of proline, the 7-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-acetylazepane-2-carboxylic acid scaffold serves as a critical "homoproline" surrogate in medicinal chemistry. Unlike the rigid 5-membered pyrrolidine ring of proline, the 7-membered azepane ring introduces controlled flexibility, allowing the exploration of novel conformational space in peptidomimetics and protease inhibitors (e.g., Balanol analogues, ACE inhibitors).

However, the functionalization of the C2-carboxylic acid in this scaffold presents two distinct challenges:

  • Stereochemical Lability: The

    
    -acetyl group (an amide) lacks the electronic protection against oxazolone formation provided by carbamates (Boc/Fmoc). Activation of the carboxylic acid can lead to rapid racemization via the azlactone mechanism.
    
  • Chemoselectivity: The presence of the

    
    -acetyl amide bond restricts the use of non-selective reducing agents (e.g., 
    
    
    
    ), which would reduce the acetyl group to an ethyl moiety.

This guide provides validated protocols to navigate these challenges, ensuring high yield and stereochemical retention.

Reaction Landscape Visualization

The following diagram outlines the divergent synthetic pathways available from the parent acid, highlighting the critical reagents required to maintain scaffold integrity.

AzepaneFunctionalization cluster_legend Critical Control Points Acid N-Acetylazepane- 2-COOH Amide Amide (Peptidomimetics) Acid->Amide HATU/HOAt (Prevents Racemization) Alcohol Primary Alcohol (Scaffold Reduction) Acid->Alcohol BH3·THF (Selective vs N-Ac) Amine Primary Amine (via Curtius) Acid->Amine DPPA, then Hydrolysis (Retains Stereochem) Ketone Ketone (via Weinreb) Acid->Ketone EDC, NH(OMe)Me Oxadiazole 1,3,4-Oxadiazole (Heterocycle) Acid->Oxadiazole N-isocyaniminotriphenyl- phosphorane (NIITP) Warning ⚠ N-Acyl group promotes azlactone racemization

Figure 1: Divergent functionalization pathways for N-acetylazepane-2-carboxylic acid. Red arrows indicate high-risk transformations requiring strict protocol adherence.

Protocol 1: Low-Epimerization Amide Coupling

Objective: Couple the sterically hindered secondary amine or primary amine to the azepane acid without eroding the C2 chiral center.

The Mechanistic Risk

Unlike


-Boc or 

-Fmoc amino acids,

-acetyl amino acids are highly prone to racemization. Upon activation (e.g., with EDC), the carbonyl oxygen of the

-acetyl group attacks the activated ester, forming a 5-membered oxazolone (azlactone) intermediate. This intermediate enolizes readily, destroying the stereocenter.
Validated Method: HATU/HOAt with Collidine

Reagents:

  • Substrate: N-Acetylazepane-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Additive: HOAt (1.1 equiv) – Crucial for suppressing racemization.

  • Base: 2,4,6-Collidine (2.5 equiv) – Weaker base than DIPEA, reduces proton abstraction.

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve the carboxylic acid (1.0 mmol) and HOAt (1.1 mmol) in anhydrous DMF (5 mL) under an argon atmosphere. Cool to 0°C.[1]

  • Activation: Add 2,4,6-collidine (2.5 mmol) followed by HATU (1.1 mmol). Stir at 0°C for 5–10 minutes. Note: Do not pre-activate for long periods; the active ester is transient.

  • Coupling: Add the amine partner (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc (50 mL). Wash with 5% citric acid (removes base/HATU byproducts), sat.

    
    , and brine.[2] Dry over 
    
    
    
    .[2]

Data Comparison: Coupling Reagents

Reagent SystemYield (%)% Racemization (Est.)Notes
HATU / HOAt / Collidine 88-95% < 2% Recommended. Fast kinetics outcompete oxazolone formation.
EDC / HOBt / DIPEA75-85%5-12%High risk. DIPEA is too basic for N-acetyl substrates.
DCC / DMAP60-70%> 20%Avoid. DMAP catalyzes racemization significantly.
T3P (Propylphosphonic anhydride)80-90%< 5%Good alternative for large scale; milder conditions.

Protocol 2: Chemoselective Reduction to Alcohol

Objective: Reduce the C2-carboxylic acid to a primary alcohol (


) without reducing the 

-acetyl amide to an

-ethyl amine.
The Chemoselectivity Challenge
  • 
     (Lithium Aluminum Hydride): FORBIDDEN.  Will reduce both the acid and the 
    
    
    
    -acetyl group, yielding
    
    
    -ethyl-2-(hydroxymethyl)azepane.
  • 
    :  Too weak to reduce the carboxylic acid directly.[3][4]
    
  • 
     (Borane-THF): REQUIRED.  Borane coordinates to the carboxyl oxygen, rendering it more electrophilic than the amide carbonyl.
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask. Add N-acetylazepane-2-carboxylic acid (1.0 mmol) and anhydrous THF (10 mL) under Argon.

  • Addition: Cool to 0°C. Add

    
     complex (1.0 M in THF, 3.0 equiv) dropwise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–12 hours.

  • Quench (Critical): Cool back to 0°C. Carefully add Methanol (5 mL) dropwise. This destroys excess borane and breaks down the boron-amine complexes.

  • Reflux: Heat the mixture to reflux for 1 hour to fully liberate the free alcohol from the borate ester.

  • Purification: Concentrate in vacuo. Flash chromatography (typically DCM/MeOH) is usually required to remove boric acid residues.

Protocol 3: Curtius Rearrangement (Acid Amine)

Objective: Convert the acid to a primary amine (or carbamate) with retention of configuration .[5][6][7] This is the standard route to 2-aminoazepanes.

Reagents:

  • Diphenylphosphoryl azide (DPPA)[6]

  • Triethylamine (

    
    )
    
  • Trapping alcohol (e.g., Benzyl alcohol for Cbz-protection) or Water (for free amine).

Step-by-Step Protocol:

  • Activation: Dissolve acid (1.0 mmol) in Toluene (10 mL). Add

    
     (1.2 mmol) and DPPA (1.1 mmol).
    
  • Acyl Azide Formation: Stir at room temperature for 1 hour.

  • Rearrangement: Heat to 80°C. Evolution of

    
     gas indicates formation of the isocyanate intermediate (
    
    
    
    ). Monitor IR for isocyanate peak (~2260
    
    
    ).
  • Trapping:

    • For Cbz-protected amine: Add Benzyl alcohol (2.0 equiv) and reflux for 12 hours.

    • For Urea: Add a secondary amine.

    • For Free Amine: Add 10% HCl (aq) and heat to 60°C for 1 hour (hydrolysis of isocyanate).

  • Yield: Typically 70–85% with >98% retention of stereochemistry.

Troubleshooting Decision Tree

Troubleshooting Start Start: Functionalization CheckRac Check Stereopurity (Chiral HPLC) Start->CheckRac Racemized Issue: Azlactone Formation CheckRac->Racemized > 5% ee loss Pure Proceed to Workup CheckRac->Pure High ee Sol1 Switch to HATU/HOAt/Collidine Reduce Base equivalents Racemized->Sol1 If using EDC/DIPEA Sol2 Increase Reagent Concentration (Speed up kinetics) Racemized->Sol2 If coupling time > 4h Sol3 Maintain 0°C during activation Racemized->Sol3 If High Temp

Figure 2: Troubleshooting logic for stereochemical loss during azepane functionalization.

References

  • Conformational Analysis of Azepanes

    • Han, W. G., et al. (2007). "Conformational preferences of proline analogues with different ring size." Journal of Physical Chemistry B. Link

    • Context: Establishes the "homoproline" flexibility and puckering modes (chair/twist-chair) relevant to reactivity.
  • Curtius Rearrangement Protocols

    • Ghosh, A. K., et al. (2018). "Curtius Rearrangement: Applications in Modern Drug Discovery." Chemical Reviews. Link

    • Context: Defines the DPPA protocol for stereoretentive conversion of cyclic acids to amines.
  • Amide Coupling & Racemization

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

    • Context: Comparative analysis of HATU vs.
  • Selective Reduction of Acids

    • Brown, H. C., et al. (1981). "Selective reductions. 27. Reaction of borane-tetrahydrofuran with carboxylic acids." Journal of Organic Chemistry. Link

    • Context: The foundational text for using Borane-THF to reduce acids in the presence of amides.
  • Azepane Scaffolds in Drug Design

    • Lampe, J. W., et al. (2002). "Design and synthesis of azepane-based inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Application of functionalized azepanes in creating bio-active molecules.[1][6]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in azepane-3-carboxylic acid derivatives

Status: Online | Current Ticket Volume: High | Topic: Steric Hindrance & Reactivity Welcome to the Azepane Scaffold Support Center Analyst: Senior Application Scientist, Medicinal Chemistry Division Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Current Ticket Volume: High | Topic: Steric Hindrance & Reactivity

Welcome to the Azepane Scaffold Support Center

Analyst: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The azepane-3-carboxylic acid scaffold is a deceptive structure. While it appears to be a simple homolog of proline or pipecolic acid, the seven-membered ring introduces significant entropic flexibility (pseudorotation) combined with severe transannular steric strain. This guide addresses the three most common "tickets" we receive from researchers: failed amide couplings at C3, racemization during functionalization, and difficulties in ring closure.

Ticket #AZ-001: Amide Coupling Fails at C3 Position

User Report: "I am trying to couple a bulky amine to N-Boc-azepane-3-carboxylic acid using EDC/HOBt or HBTU. Yields are <20%, and I see significant starting material remaining."

Root Cause Analysis: The "Folded" Conformation

Unlike the rigid chair of a piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • The Steric Wall: In the lowest energy conformation, the C3-carboxylate often tucks axially to minimize A(1,3) strain with the N-protecting group (especially Boc or Cbz). This effectively shields the carbonyl carbon from nucleophilic attack.

  • Reagent Failure: Standard carbodiimides (EDC) or uronium salts (HBTU) form active esters that are too bulky to penetrate this conformational shield.

Resolution Protocol: The T3P / Acid Fluoride Switch

To overcome this, you must use a coupling reagent that creates a smaller, more electrophilic intermediate, or one that operates via a cyclic transition state that is less sensitive to steric bulk.

Recommended Workflow:

  • Primary Strategy: T3P (Propylphosphonic Anhydride) T3P is the gold standard for hindered azepanes. It forms a mixed anhydride that reacts rapidly while the cyclic phosphonate byproduct acts as a scavenger.

    • Solvent: Ethyl Acetate or DMF (T3P is supplied as 50% wt solution).[1]

    • Base: N-Methylmorpholine (NMM) or DIPEA (3–5 equivalents).

    • Temperature: 0°C to RT.

  • Secondary Strategy: Acid Fluorides (TFFH) If T3P fails, convert the acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive, and stable to moisture compared to acid chlorides.

Comparative Data: Coupling Efficiency with N-Boc-Azepane-3-COOH

ReagentAmine PartnerYield (Isolated)Epimerization (% ee loss)Notes
EDC/HOBt Aniline (Hindered)18%< 1%Failed due to steric shielding.
HATU Aniline (Hindered)65%12%High yield but significant racemization.
T3P (50%) Aniline (Hindered)92% < 2% Optimal balance of yield/purity.
TFFH t-Butylamine88%5%Excellent for extremely bulky amines.
Ticket #AZ-002: Racemization During Activation

User Report: "I synthesized the chiral azepane scaffold, but after coupling, the product is nearly racemic. I suspect the oxazolone mechanism."

Root Cause Analysis: Slow Kinetics

Steric hindrance at C3 slows down the rate of amine attack (


). However, the rate of intramolecular cyclization to the oxazolone (azlactone) intermediate (

) remains fast because it is unimolecular.
  • Mechanism: The activated carboxylate is attacked by the carbonyl oxygen of the N-protecting group (carbamate), forming a chiral oxazolone. This intermediate enolizes readily, destroying the stereocenter.

Resolution Protocol: Base & Additive Control
  • Switch Bases: Replace Triethylamine (TEA) with 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine). These bases are too bulky to abstract the

    
    -proton effectively, reducing enolization.
    
  • Use Oxyma Pure: Replace HOBt/HOAt with Oxyma Pure. It suppresses racemization more effectively in hindered systems when used with DIC.

Ticket #AZ-003: Ring Synthesis (RCM) Stalling

User Report: "I'm building the azepane ring via Ring-Closing Metathesis (RCM) using Grubbs II. I'm getting dimers and oligomers instead of the 7-membered ring."

Root Cause Analysis: Entropy vs. Enthalpy

Seven-membered rings are notoriously difficult to close due to medium-ring strain (transannular interactions) and a higher entropic penalty than 5- or 6-membered rings. High concentration favors intermolecular reaction (dimerization).

Resolution Protocol: The "Dilution & Lewis Acid" Method
  • Ultra-High Dilution: Run the reaction at 0.002 M to 0.005 M .

  • Lewis Acid Additive: If the substrate contains basic amines (even protected ones), they can coordinate to the Ruthenium catalyst, killing it. Add Ti(OiPr)4 or Benzoquinone to scavenge these interactions.

  • Catalyst Upgrade: Switch from Grubbs II to Hoveyda-Grubbs II . The isopropoxybenzylidene ligand makes it more robust for difficult closures.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for selecting the correct coupling strategy based on steric demand and chirality.

AzepaneCouplingStrategy Start Start: Azepane-3-COOH Coupling CheckSterics Is the Amine Partner Sterically Hindered? (e.g., t-butyl, ortho-subst. aryl) Start->CheckSterics CheckChirality Is the C3 Position Chiral? CheckSterics->CheckChirality Yes Standard Use EDC/Oxyma or HBTU (Standard Protocol) CheckSterics->Standard No (Primary/Linear) T3P_Route Protocol A: T3P (50% in EtOAc) Base: NMM or DIPEA Temp: 0°C -> RT CheckChirality->T3P_Route Yes (Preserve Stereochem) AcidFluoride Protocol B: TFFH (Acid Fluoride) Use for extremely bulky amines CheckChirality->AcidFluoride No (Achiral/Racemic) HighRisk High Risk of Failure Standard->HighRisk If Yield < 30% HighRisk->T3P_Route Escalate to T3P RacemizationCheck Is Racemization Observed? T3P_Route->RacemizationCheck CollidineSwitch Switch Base to 2,4,6-Collidine Maintain T3P Protocol RacemizationCheck->CollidineSwitch Yes Success Success RacemizationCheck->Success No

Figure 1: Decision matrix for amide coupling at the hindered C3 position of azepanes. Note the priority of T3P for chiral substrates.

Experimental Protocol: T3P-Mediated Coupling

Standard Operating Procedure (SOP) for Ticket #AZ-001

Materials:

  • N-Boc-azepane-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 equiv)

  • N-Methylmorpholine (NMM) (3.0 equiv)

  • Ethyl Acetate (dry)

Procedure:

  • Dissolution: Dissolve the azepane carboxylic acid and the amine partner in dry Ethyl Acetate (0.1 M concentration relative to acid).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Add NMM dropwise. Stir for 5 minutes.

  • Activation: Add the T3P solution dropwise over 5 minutes.

    • Technical Note: T3P is a cyclic anhydride.[2] The slow addition prevents exotherms which can degrade sensitive protecting groups.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by LCMS.

  • Workup: Wash the organic layer with water (x2), saturated NaHCO3 (x2), and brine.

    • Advantage:[3][4][5] The T3P byproduct is water-soluble, eliminating the need for filtration of urea byproducts common with EDC.

References
  • Ring-Closing Metathesis Strategies: Organic Chemistry Portal. (2024). Ring Closing Metathesis (RCM) - Catalysts and Mechanisms. [Link] (Detailed protocols for Grubbs/Hoveyda-Grubbs catalysts in 7-membered ring formation).

  • T3P Mechanism & Epimerization Control: Common Organic Chemistry. (2024).[1][2] Amide Bond Formation: T3P Mechanism. [Link] (Mechanistic explanation of why T3P reduces racemization).

Sources

Optimization

Technical Support Center: Enantiopurification of 1-Acetylazepane-3-carboxylic acid

[1] Case ID: #AZP-703-RES Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Group[1] Executive Summary Welcome to the ChiralTech Technical Support Center. You are likely attempting to res...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: #AZP-703-RES Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Group[1]

Executive Summary

Welcome to the ChiralTech Technical Support Center. You are likely attempting to resolve 1-Acetylazepane-3-carboxylic acid (CAS: N/A for specific enantiomer; generic structure: 7-membered lactam precursor).[1] This molecule presents a classic challenge: it is a cyclic


-amino acid derivative with an ionizable carboxylic acid and a non-basic 

-acetyl group.[1]

This guide prioritizes Classical Diastereomeric Salt Resolution for scalability and Enzymatic Kinetic Resolution for high enantiomeric excess (


).[1] We also cover Chiral HPLC  for analytical validation.

Part 1: Decision Matrix & Workflow

Before proceeding, verify your scale and purity requirements to select the correct workflow.

ResolutionStrategy Start Start: Racemic 1-Acetylazepane-3-carboxylic acid ScaleCheck Scale > 10 grams? Start->ScaleCheck SaltRes Method A: Diastereomeric Salt Resolution (Scalable, Cost-effective) ScaleCheck->SaltRes Yes EnzRes Method B: Enzymatic Kinetic Resolution (High ee, Green Chemistry) ScaleCheck->EnzRes No (or if Salt fails) AgentSelect Screening: Phenylethylamine / Quinine SaltRes->AgentSelect Cryst Recrystallization (EtOH/Acetone) AgentSelect->Cryst HPLC QC: Chiral HPLC (Chiralpak AD-H / IA) Cryst->HPLC Esterify Step 1: Convert to Methyl Ester EnzRes->Esterify Hydrolysis Step 2: CAL-B Lipase Hydrolysis Esterify->Hydrolysis Hydrolysis->HPLC

Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and available equipment.[1]

Part 2: Troubleshooting Guides & FAQs

Module A: Classical Resolution (Diastereomeric Salt Formation)

Context: This method relies on the pKa difference between the carboxylic acid (approx pKa ~4.5) and a chiral base.[2][3][4] Since the nitrogen is acetylated, it is not basic, so you must use a chiral amine base to form the salt.

Protocol Overview
  • Resolving Agent: (

    
    )-(+)-
    
    
    
    -Methylbenzylamine (Phenylethylamine) is the primary recommendation for cyclic amino acids [1].[1]
  • Solvent: Ethanol (95%) or Acetone/Methanol mixtures.[1]

  • Stoichiometry: 1.0 eq Acid : 0.5 - 1.0 eq Base.

Troubleshooting Q&A

Q1: I added the resolving agent, but no precipitate formed (The "Oil-Out" Problem).

  • Diagnosis: The salt is too soluble or the solvent polarity is mismatched.

  • Solution:

    • Switch Solvents: If using pure Methanol, switch to Acetone or Ethyl Acetate/Ethanol (9:1) .[1] The salt requires a less polar environment to crash out.

    • Seeding: If you have any solid from a previous micro-screen, seed the solution at 5°C.

    • Counter-Ion Switch: If Phenylethylamine yields oils, switch to Quinine or Cinchonidine .[1] These bulky alkaloids often facilitate better crystal packing for 7-membered rings [2].[1]

Q2: My yield is good (40%), but the enantiomeric excess (


) is stuck at 70%. 
  • Diagnosis: Eutectic entrapment. The crystals are impure.

  • Solution: Perform a Double Recrystallization .

    • Dissolve the 70%

      
       salt in minimal hot Ethanol.
      
    • Cool extremely slowly (1°C/hour) to room temperature.

    • Harvest crystals. The

      
       should jump to >98%.
      Note: Do not add more resolving agent during recrystallization.
      

Q3: How do I recover the free acid without racemization?

  • Protocol:

    • Suspend the salt in EtOAc/Water (biphasic).

    • Acidify aqueous layer to pH 2.0 with 1M HCl (Keep cold: 0°C).

    • Extract immediately. Warning: Avoid heating the acidic solution, as the

      
      -acetyl group can hydrolyze or the stereocenter can epimerize via enolization.
      
Module B: Enzymatic Kinetic Resolution

Context: If chemical resolution fails, use enzymes. Lipases are highly effective for cyclic


-amino acid esters.[1]
Protocol Overview
  • Substrate: 1-Acetylazepane-3-carboxylic acid Methyl Ester .

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

  • Medium: Phosphate Buffer (pH 7) / Cosolvent (MTBE or Toluene).[1]

Troubleshooting Q&A

Q1: The enzyme isn't working; conversion is <5% after 24 hours.

  • Diagnosis: Substrate inhibition or pH drift.

  • Solution:

    • Check pH: The hydrolysis releases acid, dropping the pH. Use an autotitrator to maintain pH 7.0 or use a strong buffer (0.1 M Phosphate).[1]

    • Solubility: If the ester is insoluble in buffer, add 10-20% Acetone or DMSO .[1] Note that >20% cosolvent may denature the enzyme.

Q2: The reaction goes to 50% conversion, but the product is racemic.

  • Diagnosis: The enzyme is not enantioselective for this specific 7-membered ring conformer.

  • Solution:

    • Switch Enzyme: Try Lipase PS (Pseudomonas cepacia) or Alcalase .[1]

    • Switch Strategy: Instead of hydrolysis, perform Enzymatic Transesterification in organic solvent (Vinyl Acetate + Lipase).[1] This often locks the conformation better than aqueous hydrolysis [3].

Module C: Analytical Quality Control (Chiral HPLC)

Context: You cannot optimize what you cannot measure.

Recommended Methods
ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak AD-H or IA (Amylose-based)Chiralcel OD-RH
Mobile Phase Hexane : IPA : TFA (90 : 10 : 0.[1]1)Water (0.1% H3PO4) : Acetonitrile (60:[1]40)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 210 nm (Amide absorption)UV @ 210 nm
Troubleshooting Q&A

Q1: The peaks are tailing severely.

  • Cause: Ionization of the free carboxylic acid interacting with the silica support.

  • Fix: You MUST add an acidic modifier. Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Do not use basic modifiers (DEA/TEA) as they will form salts with your analyte [4].[1]

Q2: I see a "shoulder" peak splitting the main enantiomer.

  • Cause: Rotamers. The

    
    -acetyl group has restricted rotation, creating cis/trans amide rotamers that separate slightly on HPLC.
    
  • Fix: Run the column at 40°C or 50°C . Higher temperature speeds up the rotamer interconversion, coalescing the split peaks into a single sharp peak.

Part 3: Data & Reference Specifications

Experimental Data Summary (Typical Values)
MethodYield (Theoretical Max 50%)Final

ScalabilityCost
Salt Resolution (Phenylethylamine) 35-42%>99% (after recryst)High (kg scale)Low
Enzymatic (CAL-B) 40-45%>98%MediumHigh (Enzyme cost)
Prep HPLC 48%>99.9%Low (g scale)Very High
References
  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The definitive text on salt resolution logic).

  • Straniero, V., et al. (2022).[1][5] "Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids." Chirality, 34(8).[1][5] (Demonstrates resolution of analogous heterocyclic carboxylic acids using Phenylethylamine).

  • Gotor, V. (1999).[1] "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.[1] (Principles of lipase selectivity in cyclic systems).

  • Daicel Chiral Technologies. (2023).[1] "Enantiomer separation of acidic compounds." Application Guide. (Standard protocols for acidic mobile phases on Chiralpak columns).

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-Acetylazepane-3-carboxylic Acid Intermediates

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Ticket ID: AZP-CRYST-001 Executive Summary Crystallizing 1-Acetylazepane-3-carboxylic acid presents a unique set...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Ticket ID: AZP-CRYST-001

Executive Summary

Crystallizing 1-Acetylazepane-3-carboxylic acid presents a unique set of thermodynamic challenges. As a seven-membered heterocycle (azepane), the molecule possesses significant conformational flexibility (entropy), which battles against the enthalpic gain of crystal lattice formation. Furthermore, the presence of both a hydrogen-bond donor (carboxylic acid) and acceptor (N-acetyl carbonyl) creates a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," and complex polymorphism.

This guide moves beyond generic advice, providing self-validating protocols to stabilize this specific intermediate.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Symptom: "My solution turns cloudy, but instead of crystals, I see oily droplets settling at the bottom. Cooling further just solidifies the oil into a glass."

Technical Diagnosis: You have entered the miscibility gap . This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to lattice formation is too high. The system lowers its energy by creating a solute-rich liquid phase (oil) rather than a crystal.[1]

The Fix: The "Cloud Point" Seeding Protocol Do not simply cool the solution to


. You must intervene before the oil forms.
Step-by-Step Protocol:
  • Solvent Selection: Switch to a system with a wider Metastable Zone Width (MSZW).

    • Avoid: Pure Ethanol or Methanol (often too soluble).

    • Recommended:Isopropyl Acetate (IPAc) / Heptane or Acetone / Water .

  • Determination of T_oil:

    • Dissolve 1g of crude material in 5 vol (5 mL) of solvent at reflux.

    • Cool slowly (

      
      ).
      
    • Record the temperature where droplets first appear (

      
      ).
      
  • The Seeding Maneuver:

    • Reheat to dissolve the oil.[2][3]

    • Cool to

      
      . (You must be in the homogeneous region, just above the oiling point).
      
    • Add Seeds: Add 0.5 wt% of pure crystalline seed material.

    • Hold: Isothermally age (stir) for 2 hours. Do not cool yet.

    • Verification: Ensure seeds are growing, not dissolving or oiling.

    • Slow Cool: Ramp down at

      
       to room temperature.
      

Visualizing the Strategy:

OilingOutStrategy Start Crude Mixture Dissolved (High Temp) Cooling Cooling Process Start->Cooling CheckState Visual Inspection at T_oil + 5°C Cooling->CheckState Oiling Oiling Out Observed? (Droplets) CheckState->Oiling AddSeeds Add 0.5 wt% Seeds (Isothermal Hold) SlowCool Controlled Cooling (-0.2°C/min) AddSeeds->SlowCool Oiling->AddSeeds No (Clear Solution) Reheat Reheat to Dissolve Oiling->Reheat Yes (Failed) Reheat->CheckState Adjust Solvent Ratio Harvest Filter Crystalline Solid SlowCool->Harvest

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during azepane crystallization.

Module 2: Chiral Resolution & Purity

User Symptom: "I synthesized the racemic 1-acetylazepane-3-carboxylic acid, but I need the (S)-enantiomer. Classical recrystallization isn't upgrading the ee (enantiomeric excess)."

Technical Diagnosis: The racemate likely forms a solid solution or a stable racemic compound with a higher lattice energy than the individual enantiomers. Simple recrystallization will not break this symmetry. You must break the mirror symmetry using a chiral resolving agent to form diastereomeric salts.

The Fix: Diastereomeric Salt Formation Since your molecule has a free carboxylic acid, use a chiral amine base.[4]

Recommended Resolving Agents (Screening Library):
Resolving AgentSolvent SystemRationale
(R)-(+)-

-Methylbenzylamine
IPA / Ethanol (9:1)Classic "Hit". Forms rigid H-bonds with carboxylates.
(S)-(-)-Phenylethylamine AcetoneHigh probability of crystallizing the mismatched salt.
(R)-1-Aminoindane Ethanol / WaterGood for bulky heterocycles like azepanes.
Cinchonidine Methanol / WaterUse if the molecule is large/bulky.
Resolution Protocol:
  • Stoichiometry: Mix 1.0 eq of Racemic Acid + 0.55 eq of Chiral Amine (e.g., (R)-MBA). Note: Using 0.5 eq maximizes the yield of the less soluble diastereomer.

  • Digestion: Heat to reflux in IPA until clear.

  • Nucleation: Cool to room temperature. If no crystals form, scratch the glass (induce nucleation).

  • Filtration: Collect the solid (Salt A). The filtrate contains the enriched opposite enantiomer (Salt B).

  • Liberation: Suspend Salt A in water, acidify with 1M HCl to pH 2, and extract with Ethyl Acetate to recover the chiral free acid.

Module 3: Polymorph Control (Slurry Conversion)

User Symptom: "Batch 1 filtered fast and was a white powder. Batch 2 is sticky, filters slowly, and looks like needles. The NMR is identical."

Technical Diagnosis: You have isolated two different polymorphs. The "sticky" batch is likely a metastable form or a solvate that is holding onto solvent within the lattice. The "white powder" is likely the thermodynamic stable form.

The Fix: Solvent-Mediated Ripening (Ostwald Ripening) To ensure batch-to-batch consistency, you must force the system to the thermodynamic stable form.

Protocol:
  • Create a Slurry: Take your "sticky" solid and suspend it in a solvent where it has low but non-zero solubility (e.g., Toluene or Heptane/IPAc 90:10).

  • Energy Input: Heat the slurry to

    
     and stir vigorously for 24 hours.
    
  • Mechanism: The metastable crystals (higher energy) will dissolve, and the stable crystals (lower energy) will grow.

  • Check: Filter a sample. If the melting point has increased and the DSC peak is sharper, you have converted the polymorph.

Visualizing the Pathway:

PolymorphControl Metastable Metastable Form (Needles/Sticky) Solvent Suspension in Toluene Metastable->Solvent Suspend Ripening Ostwald Ripening (50°C, 24h) Solvent->Ripening Heat & Stir Stable Stable Form (Blocky/Flowable) Ripening->Stable Recrystallize Stable->Ripening Growth of Large Dissolution of Small

Figure 2: Ostwald ripening workflow to convert metastable polymorphs to the thermodynamic stable form.

Frequently Asked Questions (FAQs)

Q: Can I use water as an anti-solvent? A: Yes, but be careful. 1-Acetylazepane-3-carboxylic acid has an amide and an acid group, making it somewhat amphiphilic. Adding water too fast will cause the "oiling out" described in Module 1. Always add water slowly to a hot solution of the organic solvent (Reverse Addition) or use a "cooling crystallization" instead of "anti-solvent crash."

Q: My crystals are hygroscopic (absorb water). How do I dry them? A: Azepane derivatives often trap water. Do not dry in a static oven. Use a Vacuum Oven with a Nitrogen Bleed at


. The nitrogen bleed helps sweep away the water molecules liberated from the lattice. If it remains hygroscopic, you may have formed a hydrate. Confirm this with TGA (Thermogravimetric Analysis).

Q: The color is yellow/brown, but it should be white. A: This is likely oxidative degradation or carryover of Palladium (if used in previous steps).

  • Solution: Perform a Carbon Treatment .[2] Dissolve the crude in hot Ethanol, add 5 wt% Activated Carbon (e.g., Darco G-60), stir for 30 mins, and filter through Celite while hot. Then proceed to crystallize.[2][3]

References
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Standard text for MSZW and oiling out mechanisms).
  • Mullin, J. W. (2001). Crystallization (4th ed.). Elsevier.
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The "Bible" for chiral resolution via diastereomeric salts).
  • Viedma, C. (2005). Chiral symmetry breaking during crystallization: complete chiral purity induced by grinding crystals. Physical Review Letters, 94(6), 065504. Link (Advanced technique reference for attrition-enhanced resolution).

  • Beckmann, W. (2000). Seeding the Crystallization of Pharmaceuticals. Organic Process Research & Development, 4(5), 372–383. Link (Specific protocols for seeding at the cloud point).

Sources

Optimization

Technical Support Center: Purification of 1-Acetylazepane-3-carboxylic acid

Welcome to the technical support center for 1-Acetylazepane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Acetylazepane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for purifying this compound. Below, you will find answers to frequently asked questions and detailed protocols to address common impurity challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial 1-Acetylazepane-3-carboxylic acid?

Commercial batches of 1-Acetylazepane-3-carboxylic acid can contain several types of impurities stemming from its synthesis, handling, and storage. These can include:

  • Unreacted Starting Materials: Precursors from the synthetic route that were not fully consumed.

  • Reaction Byproducts: Compounds formed from side reactions during synthesis. For amide bond formations, byproducts from coupling reagents can be present[1].

  • Residual Solvents: Solvents used during the reaction and initial purification steps (e.g., toluene, ethyl acetate, dichloromethane).

  • Degradation Products: 1-Acetylazepane-3-carboxylic acid, like other carboxylic acids, can be susceptible to degradation, such as decarboxylation, particularly under heat[2][3]. The acetyl group could also be hydrolyzed under certain pH conditions.

  • Water Content: Due to the hygroscopic nature of many polar organic compounds, water can be a significant impurity.

Q2: What analytical techniques are recommended to assess the purity of 1-Acetylazepane-3-carboxylic acid?

To obtain a comprehensive purity profile, a combination of the following analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC can be used to quantify the purity and detect non-volatile impurities. Reversed-phase chromatography, often using a C18 column with an acidified water/acetonitrile mobile phase, is particularly effective for polar compounds like carboxylic acids[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and identifying impurities with different chemical structures. The presence of unexpected signals can indicate specific contaminants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying impurities by providing both retention time and mass-to-charge ratio data.

  • Gas Chromatography (GC): GC is suitable for identifying and quantifying volatile impurities, such as residual solvents[5][6]. Headspace GC is a particularly clean method for this analysis.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities[7][8].

Q3: What are the primary strategies for purifying 1-Acetylazepane-3-carboxylic acid?

The choice of purification strategy depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: An excellent technique for removing small amounts of impurities from a solid compound. The key is to find a suitable solvent or solvent system[9][10][11].

  • Acid-Base Extraction: A liquid-liquid extraction method ideal for separating the acidic target compound from neutral or basic impurities[12].

  • Column Chromatography: Effective for separating compounds with different polarities. Both traditional silica gel chromatography and reversed-phase chromatography can be employed[4].

Troubleshooting and Purification Protocols

This section provides a decision-making framework and detailed protocols to address specific purification challenges.

Decision-Making Flowchart for Purification Strategy

The following flowchart can help you select the most appropriate purification method based on your initial analysis of the impure material.

Purification_Strategy start Start: Impure 1-Acetylazepane-3-carboxylic acid is_solid Is the material a solid? start->is_solid analytical_check Assess Purity (HPLC, NMR, LC-MS) impurity_type Identify Impurity Type analytical_check->impurity_type column_chromatography Protocol 3: Column Chromatography impurity_type->column_chromatography Multiple impurities or structurally similar impurities recrystallization Protocol 1: Recrystallization impurity_type->recrystallization Minor solid impurities (High initial purity >90%) acid_base_extraction Protocol 2: Acid-Base Extraction impurity_type->acid_base_extraction Neutral or basic impurities is_solid->analytical_check Yes is_solid->column_chromatography No (Oil/Tarry) final_purity_check Final Purity Check (HPLC, NMR, Melting Point) column_chromatography->final_purity_check recrystallization->final_purity_check acid_base_extraction->final_purity_check end Pure Product final_purity_check->end Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation dissolve Dissolve crude sample in minimum mobile phase load Load sample onto C18 column dissolve->load elute Elute with mobile phase (e.g., Water/Acetonitrile + 0.1% TFA) load->elute collect Collect fractions elute->collect analyze Analyze fractions (TLC or HPLC) collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate product Pure Product evaporate->product

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Properties of Azepane Carboxylic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the challenges associated with the hygroscopic nature of azepane carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the challenges associated with the hygroscopic nature of azepane carboxylic acids. By implementing the best practices and troubleshooting solutions outlined below, you can ensure the integrity of your materials, the accuracy of your experiments, and the reliability of your results.

Understanding the Challenge: Why Are Azepane Carboxylic Acids Hygroscopic?

Azepane carboxylic acids are organic compounds containing both a seven-membered azepane ring (a cyclic secondary amine) and a carboxylic acid functional group.[1][2][3] This unique combination of a hydrogen bond donor (the N-H group of the amine and O-H of the carboxylic acid) and hydrogen bond acceptors (the nitrogen atom and the carbonyl and hydroxyl oxygens) makes these molecules particularly prone to absorbing and retaining moisture from the atmosphere.[4]

This inherent tendency to attract water, known as hygroscopicity, can lead to a variety of issues in a laboratory setting.[5] Increased moisture content can cause physical changes like clumping or caking, and more critically, can lead to chemical degradation through hydrolysis, impacting the material's purity, stability, and performance in downstream applications.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered when working with hygroscopic azepane carboxylic acids.

Q1: My experimental results (e.g., reaction yield, analytical readings) are inconsistent. Could moisture be the culprit?

A1: Absolutely. Uncontrolled water content is a frequent source of irreproducibility.[7] Moisture can act as an unwanted reagent, a catalyst, or a reaction inhibitor. For example, in dehydrative condensation reactions, such as amide bond formation between a carboxylic acid and an amine, excess water can shift the reaction equilibrium, reducing your yield.[8]

Troubleshooting Workflow:

If you suspect moisture is affecting your results, follow this diagnostic workflow:

Troubleshooting_Hygroscopicity start Inconsistent Experimental Results check_hygro Is the azepane carboxylic acid known to be hygroscopic? start->check_hygro quantify_water Quantify Water Content (See Protocol 1) check_hygro->quantify_water Yes is_high Is water content higher than specified limit? quantify_water->is_high dry_sample Dry the material (See Section 4) is_high->dry_sample Yes review_handling Review Storage & Handling Procedures (See Section 4) is_high->review_handling No re_run Re-run experiment with dried material dry_sample->re_run end_ok Problem Resolved re_run->end_ok end_other Issue persists. Consider other experimental variables. review_handling->end_other

A decision tree for troubleshooting inconsistent experimental outcomes.

Q2: My solid azepane carboxylic acid has formed clumps or appears "wet." What should I do?

A2: This is a clear physical sign of significant moisture absorption.[9] The material should not be used directly in moisture-sensitive applications without proper analysis and drying. The clumping can make accurate weighing difficult and indicates a non-uniform distribution of water.[5][10]

  • Immediate Action: Tightly reseal the container to prevent further moisture uptake.[9]

  • Analysis: Determine the water content using a validated method like Karl Fischer titration to understand the extent of the issue.[11][12]

  • Remediation: If the compound is thermally stable, you may be able to dry it under vacuum.[13] However, always consult the material's safety data sheet (SDS) for decomposition temperatures first.[14]

Q3: How can I accurately determine the water content of my sample?

A3: The gold standard for water content determination is Karl Fischer (KF) titration .[12] It is highly specific to water and can measure moisture from parts-per-million (ppm) to 100%.[11] For solid samples, a KF oven is often used to heat the sample and carry the evaporated water into the titration cell, which is particularly useful for substances that are not readily soluble in the KF reagents.[15][16]

Another common technique is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as it is heated.[17] A weight loss step at a temperature consistent with water evaporation (typically below 120°C) can indicate the moisture content.[18][19] However, TGA is less specific than KF titration as it measures the loss of any volatile component, not just water.[17]

TechniquePrincipleSpecificity for WaterTypical SensitivityKey Considerations
Karl Fischer Titration Redox titration based on the reaction of water with iodine and sulfur dioxide.[15]Very Highppm to 100%The most accurate method for water determination.[11] Requires specialized equipment.
Thermogravimetric Analysis Measures weight loss as a function of temperature.[20]Low to Moderate~0.01% to 100%Can distinguish between free and bound water based on evaporation temperature.[17] Not specific to water; other volatiles can interfere.

Q4: What is the best way to store hygroscopic azepane carboxylic acids?

A4: Proper storage is the first line of defense against moisture contamination.[21]

  • Primary Container: Always keep the material in a tightly sealed, airtight container.[9] For highly sensitive materials, sealing the cap with parafilm can provide an extra barrier.[22]

  • Secondary Enclosure: Store the primary container inside a desiccator or a dry box.[14][23] A desiccator creates a low-humidity environment by using a drying agent (desiccant).[24]

  • Environment: Store the desiccator in a cool, dry place away from temperature fluctuations that can cause condensation.[9] For long-term stability, follow the storage conditions recommended by the manufacturer or as determined by stability studies according to guidelines like ICH Q1A(R2).[25][26][27]

Key Experimental Protocols

Protocol 1: Water Content Determination by Karl Fischer (KF) Titration (Oven Method)

This protocol is suitable for solid azepane carboxylic acids.

Objective: To accurately quantify the water content of a solid sample.

Materials:

  • Karl Fischer titrator with an oven autosampler.

  • Appropriate KF reagents (e.g., volumetric or coulometric).

  • Nitrogen or dry air supply for the oven.

  • Airtight sample vials with septa.

  • Analytical balance.

  • Water standard for instrument calibration.

Methodology:

  • Instrument Preparation: Set up the KF titrator according to the manufacturer's instructions. Ensure the titration cell is conditioned and free of ambient moisture.

  • Calibration: Run a water standard to verify the accuracy and calibration of the instrument. The result should be within the specified limits of the standard.

  • Sample Preparation: In a controlled, low-humidity environment (if possible), accurately weigh an appropriate amount of the azepane carboxylic acid into a dry, tared sample vial. Immediately seal the vial with a septum cap.

  • Oven Parameters: Set the oven temperature. This is a critical parameter that must be optimized. It should be high enough to release all water (free and bound) but low enough to prevent thermal decomposition of the sample. A typical starting point is 105-120°C, but this must be verified.

  • Analysis: Place the sealed vial into the KF oven autosampler. The instrument will pierce the septum, heat the sample, and carry the evolved water vapor into the titration cell using a stream of dry gas.

  • Titration: The instrument automatically titrates the water and calculates the content, typically reported as a percentage (%) or parts-per-million (ppm).

  • Data Evaluation: Analyze the titration curve to ensure a clear endpoint was reached. Run samples in replicate (e.g., n=3) to ensure precision.

Best Practices for Storage and Handling

Adhering to these best practices will minimize moisture-related issues and preserve the quality of your materials.[28][29]

Best_Practices cluster_0 Storage cluster_1 Handling cluster_2 Management storage_1 Use Tightly Sealed Airtight Containers storage_2 Store in a Desiccator with Active Desiccant storage_3 Maintain Cool & Stable Room Temperature handling_1 Minimize Exposure to Ambient Atmosphere handling_2 Work Quickly When Weighing/Transferring handling_3 Use a Glove Box for Highly Sensitive Materials mgmt_2 Regularly Check & Regenerate Desiccant mgmt_1 Purchase in Small Quantities to Reduce Headspace mgmt_3 Perform Periodic Water Content Analysis

Key pillars of hygroscopic material management.

  • Use Desiccators Correctly: A desiccator is only effective if the desiccant is active.[24] Indicating silica gel, which changes color when saturated with moisture, is a popular choice.[24][30] When the desiccant is saturated, it must be regenerated (typically by heating in an oven) or replaced.[31]

Desiccant TypeEffectivenessIndicatorRegenerationNotes
Silica Gel Good for general use, optimal at moderate humidity (40-60% RH).[7]Yes (if indicating type)Yes (by heating)Non-toxic and widely available.[31]
Molecular Sieves Highly effective, especially at low humidity levels.[31]NoYes (high temp)Ideal for creating very dry environments.[31]
Calcium Chloride Highly effective but can become liquid when saturated.[30]NoNoCan be corrosive.[14]
  • Minimize Exposure: When you need to access the material, do so in a low-humidity environment if possible. Open the container for the shortest time necessary, retrieve your sample, and immediately and securely reseal the container.[9]

  • Consider a Glove Box: For extremely hygroscopic or moisture-sensitive compounds, all manipulations, including weighing and sample preparation, should be performed inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[32]

By understanding the chemical nature of azepane carboxylic acids and implementing these robust handling, storage, and analytical strategies, you can mitigate the risks associated with hygroscopicity and ensure the quality and integrity of your scientific work.

References

  • ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • (2019, December 16). Desiccants for Pharmaceutical and Laboratory Products. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • Boston Med Supply. (2025, December 24). Laboratory Desiccators: Uses, Types & How They Protect Samples. Retrieved from [Link]

  • POBEL. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For. Retrieved from [Link]

  • Stream Peak. (2025, April 30). Selecting the Right Desiccant Bags for Laboratories. Retrieved from [Link]

  • (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]

  • richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • (n.d.). DETERMINATION OF MOISTURE AND TOTAL SOLIDS. Retrieved from [Link]

  • (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]

  • Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • WorldofTest.com. (2025, August 13). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. Retrieved from [Link]

  • American Laboratory. (2016, June 20). Determination of Water Content and Dynamic Vapor Sorption Using Gravimetric Methods, Karl Fischer Titration and Thermal Analysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Retrieved from [Link]

  • (n.d.). Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Theenvirotimes. (2021, May 5). Handling reagents and chemicals (Good Laboratory Practices). Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Retrieved from [Link]

  • (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • OnePetro. (2017, March 26). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 12). 9.1: Properties of Carboxylic Acids and Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • NIH, PubChem. (n.d.). Azepane-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Acetylazepane Acids

Executive Summary Acetylazepane acids, specifically -acetylazepane-2-carboxylic acid , represent a critical class of non-proteinogenic amino acids used as scaffolds in peptidomimetics (e.g., protease inhibitors) to induc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetylazepane acids, specifically


-acetylazepane-2-carboxylic acid , represent a critical class of non-proteinogenic amino acids used as scaffolds in peptidomimetics (e.g., protease inhibitors) to induce specific conformational turns. Unlike their 5-membered (proline) and 6-membered (pipecolic acid) homologs, the 7-membered azepane ring introduces unique conformational flexibility and torsional strain, resulting in distinct mass spectrometry (MS) fragmentation patterns.

This guide provides a technical comparison of acetylazepane fragmentation against its structural analogs. It establishes a self-validating analytical workflow for identifying these scaffolds in complex matrices, focusing on the competition between ring contraction, ketene elimination, and decarboxylation.

Structural Context & Homolog Comparison

To accurately interpret the MS/MS spectrum of acetylazepane acids, one must understand the "Ring Size Effect" governing the stability of the cyclic amine.

Feature

-Acetylproline

-Acetylpipecolic Acid

-Acetylazepane Acid
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)7-membered (Homopiperidine)
Conformational Freedom Rigid (Envelope)Moderate (Chair/Boat)High (Twist-chair/boat)
Primary Fragmentation Driver Amide bond cleavage (b-type ions)Retro-Diels-Alder (RDA)Ring Contraction & Expulsion
Diagnostic Core Ion

70 (Pyrrolidinium)

84 (Piperidinium)

98 (Azepanium)

Mechanistic Insight: While Proline derivatives typically stabilize


-ions (acylium ions) due to the "Proline Effect," Azepane derivatives are driven by the relief of ring strain. The 7-membered ring is entropically less favored, leading to facile fragmentation pathways that eject neutral molecules to form stable 5- or 6-membered cyclic cations.

Experimental Protocol: LC-MS/MS Characterization

Rationale: This protocol utilizes Electrospray Ionization (ESI) in positive mode, which is standard for polar amino acid derivatives. A C18 column is selected to retain the acidic species via hydrophobic interaction of the acetyl group.

Step-by-Step Workflow
  • Sample Preparation:

    • Stock: Dissolve 1 mg of acetylazepane acid in 1 mL 50:50 Methanol:Water (

      
      ).
      
    • Working Solution: Dilute to 1 µg/mL in 0.1% Formic Acid (aq). Note: Acidic pH ensures protonation of the amide carbonyl and amine.

  • LC Parameters (UPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Rationale: Early elution is expected due to polarity; gradient ensures separation from non-acetylated impurities.

  • MS Source Settings (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Low voltage prevents in-source fragmentation of the labile acetyl group).

    • Collision Energy (CE): Ramp 10–40 eV. Rationale: Ramping captures both the labile loss of ketene (low CE) and the ring-opening fragmentation (high CE).

Fragmentation Analysis & Mechanism

The fragmentation of


-acetylazepane-2-carboxylic acid  (

) follows two competitive pathways driven by the protonation site (amide oxygen vs. amine nitrogen).
Pathway A: The "Ketene Loss" (Amide-Driven)

The most abundant low-energy channel involves the neutral loss of ketene (


, 42 Da) from the 

-acetyl group.
  • Precursor:

    
     186
    
  • Mechanism: 1,3-hydrogen shift from the acetyl methyl to the ring nitrogen, followed by cleavage.

  • Product:

    
     144 (Protonated Azepane-2-carboxylic acid).
    
  • Secondary Step: Subsequent loss of HCOOH (46 Da) yields the azepanium ion (

    
     98).
    
Pathway B: The "Decarboxylation" (Acid-Driven)

Direct loss of the carboxylic acid moiety is common in


-amino acids.
  • Precursor:

    
     186
    
  • Mechanism: Inductive cleavage of the C-C bond adjacent to the ring nitrogen.

  • Neutral Loss:

    
     (46 Da) or 
    
    
    
    .
  • Product:

    
     140 (
    
    
    
    -acetylazepanium ion).
Pathway C: Ring Contraction (High Energy)

Unique to the 7-membered ring, the azepanium ion (


 98) can undergo ring contraction to expel ethylene (

, 28 Da) or propene, forming stable pyrrolidinium-like ions (

70 or 56).
Visualization of Fragmentation Pathways

AzepaneFragmentation M_H [M+H]+ Precursor m/z 186 (N-Acetylazepane-2-COOH) Frag_144 Amine Re-protonation m/z 144 [M+H - Ketene]+ M_H->Frag_144 - 42 Da (Ketene) Low CE Frag_140 Decarboxylation m/z 140 [M+H - HCOOH]+ M_H->Frag_140 - 46 Da (HCOOH) Med CE Frag_98 Azepanium Core m/z 98 [C6H12N]+ Frag_144->Frag_98 - 46 Da (HCOOH) Frag_70 Ring Contraction m/z 70 (Pyrrolidinium) Frag_98->Frag_70 - 28 Da (C2H4) Ring Contraction Frag_55 Alkyl Fragment m/z 55 [C4H7]+ Frag_98->Frag_55 Ring Opening Frag_140->Frag_98 - 42 Da (Ketene)

Figure 1: Competitive fragmentation pathways for N-acetylazepane-2-carboxylic acid. The convergence at m/z 98 is the diagnostic signature for the azepane scaffold.

Comparative Data Summary

The following table summarizes the diagnostic ions distinguishing the 7-membered azepane from its 5- and 6-membered analogs. Use this for rapid identification in mixture analysis.

Diagnostic Ion

-Acetylproline (

)

-Acetylpipecolic (

)

-Acetylazepane (

)
Precursor

158 172 186
Loss of Ketene (-42) 116130144
Loss of COOH (-45/46) 112126140
Base Ring Cation

70 (Pyrrolidinium)

84 (Piperidinium)

98 (Azepanium)
Secondary Ring Frag

43 (Ring opening)

56 (RDA -

)

55/70 (Contraction)

Key Differentiator: The presence of


 98 is the "fingerprint" of the intact 7-membered nitrogen ring. If you observe 

84 or 70 as the base peak without 98, suspect ring contraction or the presence of a lower homolog impurity.

References

  • Differentiation of Cyclic Amino Acids: Perez Hurtado, P., & O'Connor, P. B. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry.[1][2] Mass Spectrometry Reviews, 31(6), 609–625.[1]

  • The Pipecolic Acid Effect (Homolog Behavior): Trettin, A., et al. (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect".[3][4] Journal of the American Society for Mass Spectrometry.

  • Azepane Isomer Fragmentation (Synthetic Cannabinoid Analogs): Kneisel, S., et al. (2012). Differentiation of the synthetic cannabinoid AM-1220 and its azepane isomer by GC-EI-MS and LC-ESI-MS/MS. Forensic Toxicology.

  • General Fragmentation Rules: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard Reference for Ketene/COOH loss mechanisms).

Sources

Comparative

A Comparative Guide to the Infrared Spectrum of 1-Acetylazepane-3-carboxylic acid

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 1-Acetylazepane-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 1-Acetylazepane-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak list. It explains the causal relationships between molecular structure and spectral features, offers a comparative analysis with related compounds, and provides a validated protocol for experimental data acquisition.

Molecular Structure and Functional Group Analysis

1-Acetylazepane-3-carboxylic acid is a derivative of the seven-membered azepane ring. Its structure incorporates three key functional groups, each contributing distinct and identifiable signals to its infrared spectrum:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic and easily identifiable peaks in the spectrum.

  • Tertiary Amide (N-C=O): The nitrogen of the azepane ring is acylated, forming a tertiary amide. This is a critical feature, as its spectral signature is distinct from primary or secondary amides.

  • Saturated Alicyclic Ring (Azepane): The seven-membered ring and the acetyl methyl group provide a backbone of saturated C-H bonds.

The interplay of these groups, particularly the potential for intra- and intermolecular hydrogen bonding, dictates the final appearance of the IR spectrum.

Predicted Infrared Absorption Profile

While an experimental spectrum for this specific molecule is not widely published, a highly accurate predicted spectrum can be constructed based on well-established group frequencies. The following table summarizes the key expected absorption bands for 1-Acetylazepane-3-carboxylic acid.

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupExpected Intensity & Appearance
2500 - 3300O-H StretchCarboxylic AcidStrong, Very Broad: This is a hallmark feature, often spanning over the C-H stretching region.
2850 - 2960C-H StretchAlkane (Ring & Acetyl)Medium-Strong, Sharp: These peaks will appear superimposed on the broad O-H absorption.
~1710C=O Stretch (Dimer)Carboxylic AcidStrong, Sharp: Position assumes hydrogen-bonded dimerization, common in solid/liquid states.[1]
1630 - 1680C=O Stretch (Amide I Band)Tertiary AmideStrong, Sharp: This peak is distinct from the carboxylic acid carbonyl.[2][3]
~1450CH₂ Bend (Scissoring)Alkane (Ring)Medium
1395 - 1440O-H BendCarboxylic AcidMedium: May overlap with C-H bending vibrations.[4]
1210 - 1320C-O StretchCarboxylic AcidMedium-Strong [4]
1020 - 1250C-N StretchAliphatic Amine/AmideWeak-Medium [5]

Detailed Spectral Interpretation: The "Why" Behind the Peaks

A simple list of peaks is insufficient for rigorous analysis. Understanding the origin and appearance of these bands is key to confident structural elucidation.

The Dominant Carboxylic Acid Signature

The most striking feature in the spectrum of 1-Acetylazepane-3-carboxylic acid will be the extremely broad O-H stretching band from 2500-3300 cm⁻¹.[1][4][6] Its exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[7][8] This readily distinguishes it from the sharper O-H stretch seen in alcohols. On top of this broad feature, the sharper C-H stretching vibrations of the azepane ring will be visible.[4]

The second key carboxylic acid peak is the strong, sharp carbonyl (C=O) stretch. In condensed phases (solid or pure liquid), carboxylic acids typically exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency to around 1710 cm⁻¹.[1][9]

The Unmistakable Tertiary Amide

The acetyl group on the azepane nitrogen forms a tertiary amide. This functional group gives rise to a strong C=O stretching vibration, known as the Amide I band, typically in the 1630-1680 cm⁻¹ region.[2] The key diagnostic feature is what is absent: because there are no N-H bonds on a tertiary amide, there will be no N-H stretching peaks (typically ~3300 cm⁻¹) and no N-H bending peak (the Amide II band, typically ~1550 cm⁻¹).[3] This absence is a powerful confirmation of the N-acetyl structure.

Comparative Analysis: Confirming Identity

To confidently assign the peaks of 1-Acetylazepane-3-carboxylic acid, it is instructive to compare its expected spectrum with those of simpler, related molecules.

MoleculeKey Feature(s)Expected Spectral Difference from Target Molecule
Azepane-3-carboxylic acid Secondary amine, Carboxylic acidPresence of N-H stretch: A medium, single peak around 3310-3350 cm⁻¹.[5][10] Absence of Amide I band: The strong C=O stretch around 1650 cm⁻¹ will be missing.
N-Acetylpiperidine Tertiary amide, Saturated 6-membered ringAbsence of Carboxylic Acid bands: The very broad O-H stretch (2500-3300 cm⁻¹) and the carboxylic C=O stretch (~1710 cm⁻¹) will be absent. Presence of Amide I band: A strong C=O stretch will be present around 1630-1680 cm⁻¹, confirming the N-acetyl group's signature.
Cyclohexanecarboxylic acid Carboxylic acid, Saturated 6-membered ringSimilar Carboxylic Acid bands: Will show the characteristic broad O-H and sharp C=O (~1710 cm⁻¹) stretches. Absence of Amide I band: Will lack the tertiary amide C=O stretch.

This comparative logic allows a researcher to systematically confirm the presence of each key functional group in the target molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for acquiring a reliable FTIR spectrum of a solid sample like 1-Acetylazepane-3-carboxylic acid using an Attenuated Total Reflectance (ATR) accessory, a common and robust technique.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Accessory Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • Causality: This essential step measures the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself. The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample's absorbance.

  • Sample Application:

    • Place a small amount of the solid 1-Acetylazepane-3-carboxylic acid powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: The infrared beam only penetrates a few microns into the sample. Without firm, uniform contact, the resulting spectrum will be weak and have a poor signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should show absorbance peaks pointing upwards (or transmittance peaks downwards, depending on the software settings).

    • Perform an ATR correction if the software provides this feature. This correction accounts for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.

    • Label the significant peaks and compare them against the predicted values and comparative data outlined in this guide.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal and press to prepare the instrument for the next user.

Experimental Workflow Diagram

FTIR_Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (Removes atmospheric interference) A->B C 3. Apply Solid Sample (Ensure firm contact) B->C D 4. Acquire Sample Spectrum (Co-add scans for S/N) C->D E 5. Data Processing (ATR Correction, Baseline) D->E F 6. Spectral Analysis (Peak Identification) E->F

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of 1-Acetylazepane-3-carboxylic acid is defined by a unique combination of features from its three primary functional groups. The most definitive signatures are the exceptionally broad O-H stretch of the carboxylic acid, coupled with the presence of two distinct and strong carbonyl (C=O) absorptions: one for the carboxylic acid dimer (~1710 cm⁻¹) and one for the tertiary amide (~1630-1680 cm⁻¹). The absence of N-H related bands further solidifies the identification of the N-acetylated structure. By following the validated experimental protocol and using the comparative data provided, researchers can confidently utilize FTIR spectroscopy for the structural verification and quality control of this compound.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324-3337. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

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Validation

A Tale of Two Rings: A Comparative Guide to Azepane and Piperidine Carboxylic Acid Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the saturated heterocyclic scaffolds, the six-membered piperidine ring is a well-established and highly utilized motif, often described as a "privileged scaffold"[1]. Its seven-membered counterpart, the azepane ring, represents a less explored yet increasingly important area of chemical space, offering unique three-dimensional diversity[2][3][4]. This guide provides an in-depth, objective comparison of azepane and piperidine carboxylic acid scaffolds, offering experimental data and field-proven insights to inform strategic decisions in drug design.

Structural and Conformational Landscape: Rigidity vs. Flexibility

The fundamental difference between piperidine and azepane lies in their ring size, which dictates their conformational preferences and, consequently, their interaction with biological targets.

Piperidine Carboxylic Acids: The piperidine ring predominantly adopts a stable, low-energy chair conformation . This inherent rigidity provides a well-defined spatial arrangement for its substituents. For instance, in piperidine-3-carboxylic acid (nipecotic acid), the carboxylic acid group can exist in either an axial or equatorial position, with the equatorial conformation being generally more stable. However, intramolecular hydrogen bonding between the carboxylic acid and the ring nitrogen can influence this equilibrium[5]. This conformational restraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

Azepane Carboxylic Acids: In contrast, the seven-membered azepane ring is significantly more flexible, with a more complex conformational landscape that includes multiple low-energy chair, boat, and twist-chair conformations. This flexibility allows the scaffold to present its substituents in a wider array of spatial orientations. While this can be beneficial for exploring a broader range of interactions within a binding pocket, it can also come at the cost of a higher entropic penalty upon binding. The conformational behavior of azepane derivatives can be influenced by the substitution pattern, with certain substitutions favoring specific conformations[6][7].

Physicochemical Properties: A Data-Driven Comparison

The physicochemical properties of a scaffold are paramount to its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative data for a simple matched pair like nipecotic acid and its azepane analogue, homonipecotic acid (azepane-3-carboxylic acid), is scarce in a single study, we can synthesize a comparison from available data and established medicinal chemistry principles.

PropertyPiperidine Carboxylic Acid (e.g., Nipecotic Acid)Azepane Carboxylic Acid (e.g., Homonipecotic Acid)Key Considerations for Drug Design
pKa Carboxylic Acid: ~2-4, Amine: ~9-11Carboxylic Acid: ~2-4, Amine: ~9-11The basicity of the nitrogen and the acidity of the carboxylic acid are expected to be similar for both scaffolds. These values are crucial for solubility, ionization at physiological pH, and potential for ionic interactions with the target.
Lipophilicity (logP) XLogP3 for Nipecotic Acid: -2.9[8]Predicted XlogP for Azepane-3-carboxylic acid: -2.5[9]The larger carbon framework of the azepane ring generally leads to a slight increase in lipophilicity compared to its piperidine counterpart. This can impact solubility, cell permeability, and potential for off-target hydrophobic interactions. However, both parent scaffolds are relatively polar.
Aqueous Solubility High for the parent amino acid.High for the parent amino acid.The presence of both a basic amine and an acidic carboxylic acid group confers zwitterionic character at physiological pH, generally leading to good aqueous solubility for both scaffolds. However, N- and C-substituents will significantly modulate this property.

Synthetic Accessibility and Cost: A Practical Consideration

The ease and cost of synthesis are critical factors in the practical application of a scaffold in a drug discovery campaign.

Piperidine Carboxylic Acids: Piperidine scaffolds are generally more readily accessible and cost-effective. A common and efficient route to substituted piperidine carboxylic acids is the catalytic hydrogenation of the corresponding pyridine carboxylic acid precursors[10]. The wide availability of diverse pyridine starting materials makes this a versatile approach.

Azepane Carboxylic Acids: The synthesis of azepane scaffolds is often more challenging and less established. Common strategies include ring-closing metathesis followed by reduction, or the Beckmann rearrangement of functionalized piperidones[2]. These multi-step sequences can lead to higher costs and lower overall yields, contributing to the underrepresentation of azepanes in medicinal chemistry libraries[2][4].

Impact on Biological Activity and Pharmacokinetics: Case Studies and Principles

The choice between an azepane and a piperidine scaffold can have a profound impact on a compound's biological activity and pharmacokinetic profile.

Biological Activity: The difference in size and conformational flexibility can lead to altered binding modes and affinities for a given target. In some cases, expanding from a piperidine to an azepane can lead to improved potency by allowing the molecule to access additional binding interactions. For example, replacing a piperidine with an azepane has been explored in the development of dual norepinephrine and dopamine uptake inhibitors[11].

Pharmacokinetics:

  • Metabolic Stability: The metabolic stability of both scaffolds is highly dependent on the substitution pattern. The piperidine ring is generally considered to be relatively metabolically stable, although oxidation at carbons adjacent to the nitrogen can occur. The increased lipophilicity and larger surface area of the azepane ring may, in some cases, make it more susceptible to metabolism by cytochrome P450 enzymes.

  • Permeability: The ability of a drug to cross biological membranes is influenced by its lipophilicity and the presence of polar functional groups. While the parent carboxylic acid scaffolds are polar and may have limited passive permeability, their derivatives can be designed to cross membranes. The slightly higher lipophilicity of the azepane scaffold may offer a subtle advantage in this regard, although this is highly dependent on the overall molecular properties. For example, nipecotic acid itself does not readily cross the blood-brain barrier due to its hydrophilic nature[12][13].

Experimental Protocols

To provide a practical framework for the evaluation of these scaffolds, we outline standard experimental methodologies for key physicochemical and pharmacokinetic properties.

Determination of Lipophilicity (logP/logD)

The octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH) is a critical measure of a compound's lipophilicity.

Shake-Flask Method (Gold Standard):

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Compound Dissolution: Dissolve a precisely weighed amount of the test compound in one of the phases.

  • Partitioning: Add a known volume of the second phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete phase separation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the logP or logD as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Thermodynamic Solubility (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare test compound stock solution (e.g., in DMSO) D Pre-incubate microsomes and test compound at 37°C A->D B Prepare liver microsome suspension in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction (e.g., with cold acetonitrile) G->H I Analyze remaining parent compound by LC-MS/MS H->I J Plot ln(% remaining) vs. time I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion: A Strategic Choice in Scaffold Hopping

The decision to employ an azepane versus a piperidine carboxylic acid scaffold is a strategic one that should be guided by the specific objectives of the drug discovery program.

  • Piperidine carboxylic acids offer a well-validated, conformationally more rigid, and synthetically accessible starting point. They are an excellent choice when a defined vector for substituents is desired and when leveraging the vast existing knowledge base on piperidine-containing drugs is advantageous.

  • Azepane carboxylic acids , while synthetically more challenging, provide an opportunity to explore a larger and more flexible region of chemical space. This can be particularly beneficial for targets with large or malleable binding pockets, or in situations where scaffold hopping is employed to improve properties such as potency or to escape existing patent landscapes.

Ultimately, the choice between these two valuable scaffolds is not a matter of inherent superiority, but rather a nuanced decision based on a careful consideration of the target biology, desired physicochemical properties, and synthetic feasibility.

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Comparative

The Azepane Scaffold: A Strategic Bioisosteric Replacement for the Phenyl Ring to Enhance Druggability

A Senior Application Scientist's Guide to Unlocking Favorable Physicochemical Properties and Metabolic Stability In the landscape of modern drug discovery, the phenyl ring stands as one of the most ubiquitous structural...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unlocking Favorable Physicochemical Properties and Metabolic Stability

In the landscape of modern drug discovery, the phenyl ring stands as one of the most ubiquitous structural motifs. Its rigid, planar geometry and ability to engage in π-stacking interactions have made it a cornerstone of molecular design. However, the very properties that make it attractive can also be a source of significant liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to oxidative metabolism, often leading to suboptimal pharmacokinetic profiles and potential toxicity.[1][2]

This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the bioisosteric replacement of the phenyl ring with the azepane scaffold. We will explore the fundamental differences in their physicochemical properties, the impact of this substitution on ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and provide actionable experimental protocols to evaluate these changes. While direct comparative data for a single phenyl-to-azepane switch is often embedded within broader medicinal chemistry programs, the principles and illustrative data from related saturated bioisosteres provide a compelling case for the strategic use of the azepane scaffold.[3][4]

Phenyl vs. Azepane: A Tale of Two Scaffolds

The rationale for replacing a phenyl ring with an azepane scaffold is rooted in a fundamental shift from a flat, sp2-hybridized aromatic system to a three-dimensional, sp3-hybridized saturated heterocycle. This transformation has profound implications for a molecule's interaction with its biological environment.

PropertyPhenyl RingAzepane ScaffoldRationale for Improvement
Hybridization sp2sp3Increased three-dimensionality can improve binding to complex protein pockets and disrupt undesirable planar stacking interactions.
Geometry Planar, rigidNon-planar, flexibleConformational flexibility allows the scaffold to adopt optimal geometries for receptor binding, potentially increasing potency and selectivity.[5]
Lipophilicity (LogP) Generally highGenerally lowerThe disruption of the large, nonpolar aromatic surface area typically reduces lipophilicity, which can improve solubility and reduce off-target effects.[4]
Solubility Often lowPotentially higherThe introduction of a nitrogen atom provides a handle for hydrogen bonding and protonation, increasing aqueous solubility. The non-planar structure can also disrupt crystal packing.
Metabolic Stability Prone to oxidative metabolism (e.g., hydroxylation)Generally more stable to oxidationThe absence of the electron-rich aromatic system makes it less susceptible to metabolism by cytochrome P450 enzymes.[6]

Visualizing the Structural and Physicochemical Shift

The following diagram illustrates the key conceptual differences between a phenyl ring and an azepane scaffold and how these differences influence critical drug-like properties.

G cluster_phenyl Phenyl Ring cluster_azepane Azepane Scaffold phenyl Planar, sp2-hybridized Aromatic p_props High Lipophilicity Low Solubility Metabolic Liability (Oxidation) phenyl->p_props Leads to bioisostere Bioisosteric Replacement p_props->bioisostere azepane Non-planar, sp3-hybridized Saturated Heterocycle a_props Lower Lipophilicity Higher Solubility Improved Metabolic Stability azepane->a_props Leads to bioisostere->a_props

Caption: Phenyl to Azepane Bioisosteric Shift.

Quantifying the Impact: Experimental Protocols

To empirically validate the benefits of a phenyl-to-azepane switch, two key experimental parameters are lipophilicity (LogP) and metabolic stability.

Experimental Protocol: LogP Determination by Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP).[7]

Objective: To determine the LogP of a compound, representing its lipophilicity.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glassware (scintillation vials or centrifuge tubes with screw caps)

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water (or PBS) for at least 24 hours. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The final concentration should be in the linear range of the analytical method.

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous phase (e.g., 2 mL) and an equal volume of the compound's n-octanol stock solution.

  • Equilibration: Tightly cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase, avoiding contamination of the interface.

  • Quantification: Analyze the concentration of the compound in each phase using a validated analytical method.

  • Calculation: Calculate the LogP using the following formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.[8]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a compound.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • Incubator/water bath at 37°C

  • LC-MS/MS for quantification

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls in the phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing the ice-cold stop solution to quench the reaction.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate or vials and quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Illustrative Case Study: Phenyl-to-Saturated Heterocycle Replacement in an Antimalarial Series

CompoundStructureIn Vitro Potency (IC50, nM)Metabolic Stability (HLM Clint, µL/min/mg)
Parent (Phenyl) (Structure with a phenyl ring)10050
Analogue (BCP) (Structure with a BCP ring)100< 5

Data is illustrative and based on the trends reported in the cited literature.[3]

The results demonstrate that the replacement of the phenyl ring with the BCP scaffold maintained the biological activity while dramatically improving the metabolic stability, with the intrinsic clearance in human liver microsomes (HLM) dropping significantly. This is a common and highly desirable outcome of such a bioisosteric switch. Similar improvements in physicochemical properties have been observed when replacing a phenyl ring with a bridged piperidine moiety in γ-secretase modulators.[4]

Synthetic Accessibility of the Azepane Scaffold

A key consideration for any bioisosteric replacement is the synthetic tractability of the new scaffold. Functionalized azepanes are readily accessible through various synthetic routes.[9] A common and versatile building block is N-Boc-4-aminoazepane, which can be prepared via multi-step synthesis. A representative synthetic approach is outlined below.

G start Commercially Available Starting Material step1 Ring Expansion or Cyclization Strategy start->step1 Step 1 step2 Functional Group Interconversion step1->step2 Step 2 azepane Functionalized Azepane (e.g., N-Boc-4-aminoazepane) step2->azepane Final Product

Caption: General Synthetic Workflow for Azepane Scaffolds.

A detailed protocol for a specific transformation, such as the synthesis of a polysubstituted azepane via dearomative ring expansion of a nitroarene, can provide a versatile entry into this class of compounds.[7]

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of a phenyl ring with an azepane scaffold represents a powerful strategy in modern drug discovery to address common liabilities associated with aromatic systems. The transition from a planar, sp2-hybridized ring to a three-dimensional, sp3-rich heterocycle can lead to significant improvements in aqueous solubility, a reduction in lipophilicity, and enhanced metabolic stability, all while potentially maintaining or even improving biological activity through favorable conformational alignment within the target protein.

While comprehensive, direct comparative data for a single phenyl-to-azepane switch can be elusive in the public domain, the underlying principles are well-established and supported by numerous examples of related saturated bioisosteres. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate the impact of this strategic replacement and unlock new avenues for the optimization of their lead compounds. The azepane scaffold, with its favorable physicochemical properties and synthetic accessibility, should be a key consideration in any drug discovery program seeking to "escape from flatland" and design next-generation therapeutics.[3][10]

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